Crobenetine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
221019-25-6 |
|---|---|
Molecular Formula |
C25H33NO2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(1S,9R)-1,13,13-trimethyl-10-[(2S)-2-phenylmethoxypropyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-6-ol |
InChI |
InChI=1S/C25H33NO2/c1-18(28-17-19-9-6-5-7-10-19)16-26-14-13-25(4)21-11-8-12-22(27)20(21)15-23(26)24(25,2)3/h5-12,18,23,27H,13-17H2,1-4H3/t18-,23+,25-/m0/s1 |
InChI Key |
VCCBCXVFGHTDQN-UODBTFMRSA-N |
Isomeric SMILES |
C[C@@H](CN1CC[C@]2(C3=C(C[C@@H]1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(CN1CCC2(C3=C(CC1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4 |
Synonyms |
1,2,3,4,5,6-hexahydro-6,11,11-trimethyl-3-(2-(phenylmethoxy)propyl)-2,6-methano-3-benzazocin-10-ol BIII 890 CL BIII-890-CL crobenetine |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Neuronal Mechanism of Action of Crobenetine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Crobenetine (formerly BIII 890 CL) is a potent and highly selective use-dependent blocker of voltage-gated sodium channels (VGSCs), with a particular affinity for the Nav1.2 subtype. Its mechanism of action is characterized by preferential binding to the inactivated state of the sodium channel, a property that confers selectivity for neurons undergoing high-frequency firing, such as those implicated in pathological conditions like epilepsy, neuropathic pain, and cerebral ischemia. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, effects on neuronal pathways, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: Use-Dependent Blockade of Nav1.2
The fundamental mechanism of this compound lies in its state-dependent interaction with voltage-gated sodium channels. These channels exist in three primary conformational states: resting, open (activated), and inactivated.[1] this compound exhibits a significantly higher affinity for the inactivated state compared to the resting state.[1] This use-dependent and voltage-dependent blockade means that this compound is more effective at inhibiting sodium currents in neurons that are rapidly depolarizing and firing action potentials, a hallmark of pathophysiological neuronal hyperexcitability.
Molecular Interaction with the Sodium Channel
This compound, a benzomorphan derivative, displaces batrachotoxin (BTX) from site 2 of the sodium channel alpha subunit.[1] This binding site is located within the pore of the channel. The exceptional selectivity of this compound for the inactivated state is over 230-fold higher than for the resting state.[1] This high degree of selectivity is crucial as it allows this compound to preferentially target hyperactive neurons while having minimal impact on neurons firing at normal physiological frequencies, thereby suggesting a wider therapeutic window and potentially fewer side effects compared to non-use-dependent sodium channel blockers.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| IC₅₀ (Displacement of [³H]BTX) | 49 nM | Rat Brain Synaptosomes | Radioligand Binding | [2] |
| IC₅₀ (Inactivated State) | 77 nM | - | Patch-Clamp Electrophysiology | [1] |
| Binding Affinity (Resting State) | 18 µM | - | Patch-Clamp Electrophysiology | [1] |
| Selectivity (Inactivated vs. Resting) | >230-fold | - | - | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Endpoint | ID₅₀ | Species | Reference |
| Maximum Electroshock (MES) Test | Suppression of tonic seizures | 6.1 mg/kg | Mice | [3] |
| Freund's Adjuvant-induced Mono-arthritis | Reversal of mechanical joint hyperalgesia | 15.5 ± 1.1 mg/kg/day | Rats | [4] |
Effects on Neuronal Pathways
This compound's mechanism of action translates into significant effects on neuronal pathways involved in pain and ischemic cell death.
Nociceptive Pathways
Voltage-gated sodium channels, particularly Nav1.7, Nav1.8, Nav1.9, and also Nav1.2, are critical for the generation and propagation of action potentials in nociceptive neurons.[5][6] In inflammatory pain states, there is an upregulation of sodium channel expression in primary afferent neurons, contributing to hyperalgesia and allodynia.[4] By blocking Nav1.2 channels in a use-dependent manner, this compound is thought to preferentially dampen the excessive firing of these sensitized nociceptors in the dorsal horn of the spinal cord and potentially in the periphery, without affecting normal sensory transmission.[7][8][9][10][11] This leads to a reduction in pain perception.
Neuronal Pathways in Cerebral Ischemia
During cerebral ischemia, neuronal depolarization leads to a sustained influx of Na+ through voltage-gated sodium channels.[2] This sodium overload triggers a cascade of detrimental events, including the reversal of the Na+/Ca2+ exchanger, leading to a massive influx of Ca2+, excitotoxicity, and ultimately, neuronal cell death.[2][12] Use-dependent sodium channel blockers like this compound are neuroprotective in this context because they preferentially block the persistently open and inactivated sodium channels that contribute to this pathological Na+ influx in ischemic neurons.[12][13] By attenuating this initial Na+ overload, this compound helps to preserve ionic homeostasis and reduce the downstream catastrophic events of the ischemic cascade.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay (Competitive Binding)
-
Objective: To determine the binding affinity of this compound to the sodium channel.
-
Methodology:
-
Membrane Preparation: Synaptosomes are prepared from rat brain tissue by homogenization and differential centrifugation.
-
Assay Conditions: A fixed concentration of a radiolabeled ligand that binds to a specific site on the sodium channel (e.g., [³H]batrachotoxin for site 2) is incubated with the synaptosomal membranes.
-
Competition: Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
Patch-Clamp Electrophysiology (Whole-Cell Voltage-Clamp)
-
Objective: To characterize the state-dependent block of sodium channels by this compound.
-
Methodology:
-
Cell Preparation: HEK-293 cells stably expressing the desired sodium channel subtype (e.g., Nav1.2) are cultured.
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The cell is held at a negative holding potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Voltage Protocols for Use-Dependency:
-
Resting State Block: A brief depolarizing pulse to elicit a sodium current is applied from the holding potential. This compound is perfused, and the reduction in peak current is measured.
-
Inactivated State Block: The cell is held at a more depolarized potential (e.g., -60 mV) to induce inactivation of a significant portion of the channels before applying the test pulse. The block by this compound is then assessed.
-
Frequency-Dependent Block: A train of depolarizing pulses at a high frequency (e.g., 10 Hz) is applied in the presence of this compound to observe the cumulative block with each pulse.
-
-
Data Analysis: The percentage of current inhibition is calculated for each state and concentration of this compound to determine the IC₅₀ for the resting and inactivated states.
-
In Vivo Model of Inflammatory Pain (Freund's Adjuvant-induced Mono-arthritis in Rats)
-
Objective: To evaluate the analgesic efficacy of this compound in a model of chronic inflammatory pain.
-
Methodology:
-
Induction of Arthritis: A single intra-articular injection of Complete Freund's Adjuvant (CFA) into the ankle joint of a rat is performed to induce a localized and persistent inflammation.
-
Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally or subcutaneously) daily for a set period.
-
Behavioral Testing:
-
Mechanical Hyperalgesia: The paw withdrawal threshold to a calibrated mechanical stimulus (e.g., von Frey filaments) is measured.
-
Mobility and Posture: Spontaneous behaviors such as limb posture and locomotion are observed and scored.
-
-
Data Analysis: The dose of this compound required to produce a 50% reversal of the inflammatory-induced hyperalgesia (ID₅₀) is calculated.[4]
-
In Vivo Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
-
Objective: To assess the neuroprotective effects of this compound in a model of focal cerebral ischemia.
-
Methodology:
-
Surgical Procedure: Under anesthesia, the middle cerebral artery (MCA) of a rodent is occluded. A common method is the intraluminal suture technique, where a filament is advanced through the internal carotid artery to block the origin of the MCA.[14][15][16]
-
Drug Administration: this compound or vehicle is administered either before (pre-treatment) or after (post-treatment) the induction of ischemia.
-
Reperfusion (Optional): For a transient MCAO model, the occluding filament is withdrawn after a specific period (e.g., 60-90 minutes) to allow for reperfusion.[14]
-
Outcome Measures:
-
Infarct Volume: After a survival period (e.g., 24-48 hours), the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which differentiates between viable (red) and infarcted (white) tissue. The infarct volume is then quantified.[14][15]
-
Neurological Deficit Scoring: Functional outcomes are assessed using a neurological deficit scoring system that evaluates motor and sensory functions.
-
-
Data Analysis: The infarct volume and neurological scores in the this compound-treated group are compared to the vehicle-treated group to determine the extent of neuroprotection.
-
Visualizations
Signaling Pathway Diagrams
Caption: this compound's preferential binding to the inactivated state of Nav1.2 channels.
Caption: this compound's modulation of nociceptive signaling pathways.
Experimental Workflow Diagrams
Caption: Workflow for assessing use-dependent block with patch-clamp electrophysiology.
Caption: Experimental workflow for the in vivo Middle Cerebral Artery Occlusion (MCAO) model.
References
- 1. opnme.com [opnme.com]
- 2. [Neuroprotective effect of sodium channel blockers in ischemia: the pathomechanism of early ischemic dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal circuitry for pain processing in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dorsal horn neurons firing at high frequency, but not primary afferents, release opioid peptides that produce micro-opioid receptor internalization in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Presynaptic Inhibition of Primary Nociceptive Signals to Dorsal Horn Lamina I Neurons by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | An electrophysiologist’s guide to dorsal horn excitability and pain [frontiersin.org]
- 11. Dorsal Horn Neurons Firing at High Frequency, But Not Primary Afferents, Release Opioid Peptides that Produce μ-Opioid Receptor Internalization in the Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use-dependent sodium channel blocker mexiletine is neuroprotective against global ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of the new Na channel blocker rs100642 in global ischemic brain injury [archivesofmedicalscience.com]
- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Middle cerebral artery occlusion (MCAO) | Perimed [perimed-instruments.com]
A Comprehensive Technical Guide to Crobenetine (BIII 890 CL): Chemical Structure, Mechanism, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Crobenetine (also known as BIII 890 CL), a potent and selective voltage-gated sodium channel (Nav) blocker. The document details its chemical structure, mechanism of action, key preclinical data, and the experimental protocols used for its characterization.
Chemical Identity and Structure
This compound is a benzomorphan derivative with a complex stereochemistry. Its unique structure is fundamental to its high-affinity binding and selectivity for sodium channels.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | (1S,9R)-1,13,13-trimethyl-10-[(2S)-2-phenylmethoxypropyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-6-ol[1] |
| Synonyms | BIII 890 CL, BIII 890[1][2] |
| CAS Number | 221019-25-6 (Free Base)[1][2]; 221018-88-8 (Hydrochloride Salt)[3] |
| Molecular Formula | C25H33NO2[1][2] |
| Molecular Weight | 379.54 g/mol [2] |
| SMILES | C--INVALID-LINK--C)C(=CC=C3)O)C)OCC4=CC=CC=C4[1][2] |
| InChI | InChI=1S/C25H33NO2/c1-18(28-17-19-9-6-5-7-10-19)16-26-14-13-25(4)21-11-8-12-22(27)20(21)15-23(26)24(25,2)3/h5-12,18,23,27H,13-17H2,1-4H3/t18-,23+,25-/m0/s1[1][2] |
| InChIKey | VCCBCXVFGHTDQN-UODBTFMRSA-N[1][2] |
Mechanism of Action: Selective Sodium Channel Blockade
This compound is a highly potent, use- and voltage-dependent blocker of voltage-gated sodium channels, with a particular selectivity for the Nav1.2 subtype.[4][5] Its primary mechanism involves preferential binding to the inactivated state of the sodium channel.[4][5] This state-dependent binding is crucial, as it allows the compound to selectively target neurons that are highly active or pathologically depolarized, while having minimal effect on neurons firing at normal physiological frequencies.[4][5][6]
By binding to neurotoxin receptor site 2 within the channel pore, this compound stabilizes the inactivated state, preventing the channel from returning to the resting state and thereby blocking the influx of sodium ions that is necessary for the propagation of action potentials.[5][7] This mechanism underlies its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[8]
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity and Selectivity
| Parameter | Value | Comments | Source |
| Displacement of [3H]BTX (Ki) | 43 nM | Measures binding affinity to neurotoxin site 2 on the Na+ channel. | --INVALID-LINK-- |
| Inhibition of Veratridine-induced Glutamate Release (IC50) | 322 nM | Functional assay in rat brain slices, indicating inhibition of neuronal hyperexcitability. | [4] |
| Na+ Channel Blockade (Patch Clamp, Inactivated State, IC50) | 77 nM | Directly measures the potency on the target channel in its inactivated conformation. | [4][5] |
| Na+ Channel Blockade (Patch Clamp, Resting State, IC50) | 18 µM | Demonstrates low affinity for channels in the resting state. | [4] |
| State Selectivity Ratio (Resting/Inactivated) | >230-fold | Highlights the exceptional use-dependent nature of the compound. | [4] |
Table 2: In Vivo Efficacy
| Assay | Species | Endpoint | Value (ID50) | Source |
| Maximum Electroshock (MES) Test | Mouse | Abolition of tonic hindlimb extension | 6.1 mg/kg | [4][5][6] |
Table 3: Preclinical Pharmacokinetics and Safety Profile
| Parameter | Species | Value | Source |
| Microsomal Stability | Human | 87% remaining | --INVALID-LINK-- |
| Plasma Protein Binding | Rat | 99.2% | --INVALID-LINK-- |
| hERG Inhibition (IC50) | N/A | 1.3 µM | --INVALID-LINK-- |
| CYP 3A4 Inhibition (IC50) | N/A | 11.4 µM | --INVALID-LINK-- |
| CYP 2D6 Inhibition (IC50) | N/A | 0.03 µM | --INVALID-LINK-- |
| In Vivo DMPK (3 mg/kg p.o.) | Rat | tmax: 2.83 h, Cmax: 11.9 nM | --INVALID-LINK-- |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical data. Below are summaries of the core assays used to characterize this compound.
Whole-Cell Patch Clamp Electrophysiology
This "gold standard" technique directly measures the flow of ions through channels in a single cell membrane, allowing for the precise characterization of a compound's effect on channel gating and conductance.
-
Objective: To determine the IC50 of this compound on voltage-gated sodium channels in their resting and inactivated states.
-
Cell Preparation: Typically, a cell line stably expressing the Nav channel of interest (e.g., Nav1.2) is used. Cells are cultured on coverslips until they reach appropriate confluency for recording.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and pressed against a cell to form a high-resistance (>1 GΩ) "gigaseal". The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration.
-
Solutions:
-
Extracellular Solution (aCSF): Contains physiological concentrations of ions, typically (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[9][10]
-
Intracellular Solution: Designed to mimic the cell's interior, often containing (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, and 0.3 GTP-NaCl, with pH adjusted to 7.2.[9]
-
-
Voltage Protocols:
-
Resting State Inhibition: From a hyperpolarized holding potential (e.g., -120 mV, where most channels are in the resting state), a brief depolarizing pulse (e.g., to 0 mV) is applied to elicit a sodium current. The peak current is measured before and after the application of various concentrations of this compound.
-
Inactivated State Inhibition: To assess binding to the inactivated state, a long depolarizing prepulse (e.g., to -30 mV for 500 ms) is used to accumulate channels in the inactivated state before a test pulse is applied. The reduction in current by this compound under these conditions indicates its affinity for the inactivated state.[11]
-
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration, and the IC50 value is calculated using a logistical function fit.
[3H]Batrachotoxin (BTX) Competitive Binding Assay
This radioligand binding assay is used to determine a compound's affinity for neurotoxin receptor site 2 on the sodium channel, where this compound binds.
-
Objective: To determine the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand ([3H]BTX).
-
Preparation: Synaptosomes or cell membranes expressing the target sodium channel are prepared from rat brain tissue or cultured cells.[12]
-
Assay Procedure:
-
The membrane preparation is incubated in a buffer solution.
-
A constant concentration of [3H]batrachotoxinin-A 20-α-benzoate ([3H]BTX-B) and a range of concentrations of unlabeled this compound are added.[12]
-
The reaction is allowed to reach equilibrium (e.g., incubation at 32°C for several hours).[12]
-
The mixture is rapidly filtered through a glass fiber filter, trapping the membranes while allowing unbound radioligand to pass through.
-
The radioactivity retained on the filter is measured using liquid scintillation counting.
-
-
Data Analysis: The amount of specifically bound [3H]BTX-B is plotted against the concentration of this compound. The IC50 (concentration of this compound that displaces 50% of the radioligand) is determined, and this value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Veratridine-Induced Glutamate Release Assay
This functional assay assesses a compound's ability to inhibit the downstream consequences of sodium channel activation in a more integrated biological system, such as brain tissue.
-
Objective: To quantify the potency of this compound in preventing veratridine-induced neurotransmitter release.
-
Principle: Veratridine is a neurotoxin that binds to sodium channels and causes them to remain persistently open, leading to massive Na+ influx, membrane depolarization, and subsequent Ca2+-dependent release of glutamate.[13] A sodium channel blocker will prevent this cascade.
-
Methodology:
-
Acute brain slices (e.g., from rat cortex or hippocampus) are prepared and superfused with artificial cerebrospinal fluid (aCSF).[13]
-
After a baseline period to allow glutamate levels to stabilize, the slices are exposed to a submaximal concentration of veratridine (e.g., 10 µM) in the presence or absence of varying concentrations of this compound.[13]
-
The superfusate is collected at regular intervals, and the concentration of glutamate is measured, typically using high-performance liquid chromatography (HPLC) or a fluorescent enzymatic assay.
-
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in veratridine-stimulated glutamate release. An IC50 value is determined from the concentration-response curve.
Maximal Electroshock (MES) Test
The MES test is a widely used in vivo screening model for identifying compounds with anticonvulsant activity, particularly those effective against generalized tonic-clonic seizures.[4][6][14]
-
Objective: To determine the in vivo efficacy (ID50) of this compound in preventing seizure spread.
-
Animals: Typically male mice or rats are used.[6]
-
Procedure:
-
Animals are administered this compound (e.g., subcutaneously or orally) at various doses.[3]
-
At the time of expected peak effect, a brief, high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via corneal or auricular electrodes.[6][15]
-
The animal is observed for the presence or absence of the characteristic tonic hindlimb extension, which is the endpoint of the seizure.
-
Abolition of the tonic hindlimb extension is considered protection.
-
-
Data Analysis: The number of animals protected at each dose is recorded, and the ID50 (the dose required to protect 50% of the animals) is calculated using probit analysis.[4]
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound | C25H33NO2 | CID 9886143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. opnme.com [opnme.com]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1699489A2 - Pharmaceutical composition of a sodium channel blocker and a selective serotonin uptake inhibitor - Google Patents [patents.google.com]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Veratridine-induced release of endogenous glutamate from rat brain cortex slices: a reappraisal of the role of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
The Synthesis and Purification of Crobenetine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crobenetine (BIII 890CL) is a potent and selective voltage-gated sodium channel blocker, specifically targeting the Nav1.2 subtype.[1] Its high affinity for the inactivated state of the channel makes it a valuable tool in neuroscience research and a potential therapeutic agent for neurological disorders characterized by neuronal hyperexcitability. This technical guide provides an in-depth overview of the synthesis and purification methods for this compound, based on established principles for 6,7-benzomorphan derivatives. While the precise, proprietary synthesis protocol for this compound is not publicly available, this document outlines a plausible and detailed synthetic route and a general purification methodology using High-Performance Liquid Chromatography (HPLC). Furthermore, this guide illustrates the mechanism of action of this compound through a detailed signaling pathway diagram.
Introduction to this compound
This compound is a complex synthetic molecule with the chemical formula C25H33NO2 and a molecular weight of 379.5 g/mol . Structurally, it belongs to the 6,7-benzomorphan class of compounds. Its significance in pharmacology stems from its highly selective, use- and voltage-dependent blockade of Nav1.2 sodium channels.[1][2] This selectivity for the inactivated state, with an IC50 of 77 nM, allows it to preferentially target highly active neurons, a desirable characteristic for therapeutic intervention in conditions such as epilepsy and neuropathic pain.[1][2]
Proposed Synthesis of this compound
The synthesis of this compound, as a 6,7-benzomorphan derivative, likely involves a multi-step process. The key reference for its synthesis is the work by Grauert M., et al. (2002) in the Journal of Medicinal Chemistry, although the full experimental details are not publicly accessible.[3] Based on the synthesis of related benzomorphan structures, a generalized synthetic pathway is proposed below.
Generalized Synthetic Workflow
The synthesis of the 6,7-benzomorphan core is a critical phase, followed by the introduction of the specific N-linked side chain that characterizes this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, hypothetical procedure for the synthesis of this compound, based on general methods for related compounds.
Step 1: Synthesis of the 6,7-Benzomorphan Core
-
Grignard Reaction: A substituted benzyl magnesium halide is reacted with a suitable N-protected methyl-pyridinium salt in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Reduction: The resulting intermediate is reduced, for example, using sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol.
-
Cyclization: The reduced product is then subjected to acid-catalyzed cyclization to form the tricyclic benzomorphan core. This can be achieved using strong acids such as methanesulfonic acid or hydrobromic acid.
Step 2: N-Alkylation and Final Steps
-
N-Alkylation: The secondary amine of the benzomorphan core is alkylated with a suitable electrophile to introduce the (2S)-2-phenylmethoxypropyl side chain. This is typically carried out in a polar aprotic solvent like DMF or acetonitrile, in the presence of a non-nucleophilic base such as potassium carbonate or DIEA.
-
Final Modifications: Any protecting groups used during the synthesis are removed under appropriate conditions to yield the crude this compound.
Step 3: Work-up
The reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane), and the organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
Quantitative Data for Synthesis (Representative)
The following table summarizes representative quantitative data for a hypothetical multi-step synthesis of this compound. Actual values may vary significantly based on the specific reaction conditions and scale.
| Parameter | Step 1 (Grignard) | Step 2 (Reduction) | Step 3 (Cyclization) | Step 4 (N-Alkylation) | Overall |
| Molar Equivalents of Key Reagent | 1.2 eq. | 1.5 eq. | Catalytic | 1.1 eq. | - |
| Reaction Temperature (°C) | 0 to 25 | 0 to 25 | 80 - 110 | 60 - 80 | - |
| Reaction Time (hours) | 2 - 4 | 1 - 2 | 12 - 24 | 8 - 16 | - |
| Typical Yield (%) | 70 - 85 | 85 - 95 | 50 - 70 | 60 - 80 | 15 - 35 |
| Purity after Work-up (%) | ~80 | ~85 | ~75 | ~70 | - |
Purification of this compound
The purification of the crude this compound is essential to remove unreacted starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) is a suitable method for achieving high purity.
HPLC Purification Protocol (General)
A general protocol for the preparative HPLC purification of this compound is outlined below. Optimization of these parameters would be necessary for a specific separation.
| Parameter | Description |
| Instrumentation | Preparative HPLC system with a UV detector |
| Column | Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | A linear gradient from 20% to 80% Mobile Phase B over 30 minutes |
| Flow Rate | 15 - 25 mL/min |
| Detection Wavelength | 270 nm (based on the aromatic chromophores in the molecule) |
| Injection Volume | Dependent on the concentration of the crude sample and the column capacity |
| Fraction Collection | Fractions are collected based on the elution of the main peak corresponding to this compound. The purity of the collected fractions is then analyzed by analytical HPLC. |
| Post-Purification | Pure fractions are combined, and the solvent is removed under reduced pressure (e.g., rotary evaporation or lyophilization) to yield the purified this compound salt. |
Mechanism of Action: Nav1.2 Channel Blockade
This compound exerts its pharmacological effects by modulating the function of voltage-gated sodium channels, specifically the Nav1.2 subtype, which are crucial for the initiation and propagation of action potentials in neurons.
As depicted in the diagram, the Nav1.2 channel cycles through three main conformational states: resting, active (open), and inactive. Upon membrane depolarization, the channel transitions from the resting to the active state, allowing an influx of sodium ions which generates an action potential. The channel then rapidly enters a non-conducting inactivated state. This compound exhibits a high affinity for this inactivated state.[1][2] By binding to and stabilizing the inactivated state, this compound prevents the channel from returning to the resting state, thereby reducing the number of available channels that can be opened by subsequent depolarizations. This "use-dependent" blockade is more pronounced in neurons that are firing at high frequencies, as a larger proportion of their sodium channels will be in the inactivated state.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, purification, and mechanism of action of this compound. While a precise, publicly available protocol for its synthesis is lacking, a plausible and detailed synthetic strategy has been outlined based on the chemistry of its structural class, the 6,7-benzomorphans. Furthermore, a general yet robust HPLC-based purification method has been described. The elucidation of its mechanism as a use-dependent blocker of the inactivated state of Nav1.2 channels underscores its potential as a sophisticated tool for neuroscience research and as a lead compound for the development of novel therapeutics for neurological disorders. Further research and disclosure of detailed synthetic methodologies would be invaluable to the scientific community for the continued exploration of this compound and its analogs.
References
Crobenetine's Engagement with the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crobenetine (BIII 890 CL) is a potent, use-dependent voltage-gated sodium channel (VGSC) blocker with high selectivity for the inactivated state of the channel. Primarily investigated for its neuroprotective and analgesic properties, its development was discontinued after reaching Phase II clinical trials. This technical guide provides an in-depth overview of this compound's known targets within the central nervous system (CNS), its mechanism of action, and the experimental methodologies used to elucidate its pharmacological profile. All quantitative data are presented in structured tables, and key pathways and experimental workflows are visualized using diagrams.
Introduction
This compound emerged as a promising therapeutic candidate for CNS disorders characterized by neuronal hyperexcitability, such as ischemic stroke and chronic pain. Its primary mechanism revolves around the modulation of voltage-gated sodium channels, critical players in the initiation and propagation of action potentials. This guide synthesizes the available preclinical and clinical data to offer a comprehensive resource for researchers and drug developers interested in the pharmacology of state-dependent sodium channel blockers.
Central Nervous System Targets of this compound
The principal CNS target of this compound is the voltage-gated sodium channel, with a particular affinity for the Nav1.2 subtype. Evidence suggests a high degree of selectivity for this target.
Primary Target: Voltage-Gated Sodium Channels
This compound is a highly potent and selective blocker of voltage-gated sodium channels, demonstrating a strong preference for the inactivated state over the resting state of the channel. This "use-dependent" or "state-dependent" inhibition means that this compound is more effective at blocking sodium channels in rapidly firing neurons, a characteristic of pathological conditions like epilepsy, neuropathic pain, and ischemia.
The binding site for this compound has been localized to the intracellular pore of the sodium channel, specifically at the local anesthetic receptor site within domain IV, segment 6 (DIV-S6). Point mutations in this region have been shown to reduce the blocking efficacy of the compound.
Selectivity Profile
While the primary target of this compound is the voltage-gated sodium channel, a broader screening against a panel of other potential CNS targets is crucial for a complete understanding of its pharmacological profile. One study reported that this compound exhibited low affinity for 65 other receptors and ion channels, indicating a high degree of selectivity for its primary target.[1] However, the specific list of these screened targets is not publicly available.
Quantitative Data
The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Channel State | Preparation | Reference |
| IC50 | 77 nM | Inactivated | Cells transfected with type IIA Na+ channel α subunits | [1][2] |
| IC50 | 18 µM | Resting | Cells transfected with type IIA Na+ channel α subunits | [1][2] |
| IC50 | 49 nM | - | [3H]batrachotoxinin A-20α-benzoate displacement from neurotoxin receptor site 2 in rat brain synaptosomes | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | ID50 | Reference |
| Freund's Adjuvant-Induced Mono-arthritis | Rat | Reversal of mechanical joint hyperalgesia and impaired mobility | 15.5 ± 1.1 mg/kg/day | [3][4] |
| Maximum Electroshock (MES) Test | Mouse | Suppression of tonic seizures | 6.1 mg/kg | [5] |
Signaling Pathways and Mechanism of Action
This compound's mechanism of action is centered on its ability to stabilize the inactivated state of voltage-gated sodium channels. This prevents the channel from returning to the resting, activatable state, thereby reducing the influx of sodium ions that is necessary for the generation and propagation of action potentials. In pathological conditions where neurons are depolarized and firing at high frequencies, a larger proportion of sodium channels are in the inactivated state, making them more susceptible to blockade by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of this compound.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory concentration (IC50) of this compound on voltage-gated sodium channels in their resting and inactivated states.
Methodology:
-
Cell Preparation: HEK-293 cells stably transfected with the alpha subunit of the human Nav1.2 channel are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier. Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Voltage Protocols:
-
Resting State IC50: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Brief depolarizing pulses (e.g., to -10 mV for 20 ms) are applied to elicit sodium currents in the presence of increasing concentrations of this compound.
-
Inactivated State IC50: Cells are held at a depolarized potential (e.g., -70 mV) and a long depolarizing prepulse (e.g., to -10 mV for 500 ms) is applied to induce inactivation. A subsequent test pulse (e.g., to -10 mV for 20 ms) is used to measure the current from the remaining non-inactivated channels in the presence of varying concentrations of this compound.
-
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the this compound concentration. The IC50 values are calculated by fitting the data to a Hill equation.
Freund's Adjuvant-Induced Arthritis Model in Rats
Objective: To assess the in vivo analgesic efficacy of this compound in a model of chronic inflammatory pain.
Methodology:
-
Induction of Arthritis: Male Wistar rats are lightly anesthetized, and mono-arthritis is induced by a single intra-articular injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the tibio-tarsal joint of one hind paw.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered subcutaneously once daily for a specified period (e.g., 5 days), starting from the day of CFA injection. A vehicle control group and a positive control group (e.g., treated with a known analgesic) are included.
-
Pain Behavior Assessment:
-
Mechanical Hyperalgesia: A pressure application measurement (PAM) device or von Frey filaments are used to apply increasing pressure to the paw. The pressure at which the rat vocalizes or withdraws its paw is recorded as the pain threshold.
-
Mobility: Rats are observed in an open field, and their gait and posture are scored on a scale (e.g., 0 = normal, 4 = severe impairment).
-
-
Data Analysis: The pain thresholds and mobility scores of the this compound-treated group are compared to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). The ID50 (the dose required to achieve 50% of the maximum effect) is calculated from the dose-response curve.
Clinical Development
This compound was advanced into clinical trials by Boehringer Ingelheim for the potential treatment of thromboembolic stroke. The compound reached Phase II clinical trials. Publicly available information from clinical trial registries indicates the following studies were conducted:
-
NCT02273466: A Phase 1 study investigating the pharmacokinetics of midazolam with and without co-administration of this compound in healthy male subjects. This study is listed as completed.
-
NCT02251197: A Phase 2 study on the pharmacokinetics of desipramine with and without co-administration of this compound in healthy male subjects. This study is also listed as completed.
-
Another Phase 2a, randomized, double-blind, placebo-controlled trial was conducted to evaluate the safety and tolerability of intravenous this compound in patients with acute ischemic stroke.
The development of this compound was ultimately discontinued. While the specific reasons for this decision have not been publicly detailed, it is not uncommon for drug candidates to be halted during clinical development due to a variety of factors, including lack of efficacy, adverse effects, or strategic business decisions.
Conclusion
This compound is a well-characterized, potent, and selective use-dependent blocker of voltage-gated sodium channels, with a primary focus on the Nav1.2 subtype. Its mechanism of action makes it a compelling candidate for CNS disorders involving neuronal hyperexcitability. The preclinical data demonstrated significant analgesic and neuroprotective effects. Despite its promising preclinical profile, the clinical development of this compound was discontinued after Phase II trials. This technical guide provides a comprehensive summary of the available data on this compound's CNS targets and pharmacology, which may serve as a valuable resource for future research and development of state-dependent sodium channel blockers.
References
- 1. Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [opnme.com]
- 4. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. opnme.com [opnme.com]
Unveiling the Analgesic Potential of Crobenetine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the analgesic properties of Crobenetine (BIII 890 CL), a novel, highly use-dependent sodium channel blocker. The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and outline the experimental protocols used to evaluate its efficacy in a model of inflammatory pain.
Core Mechanism of Action: Targeting Upregulated Sodium Channels in Nociceptive Pathways
This compound exerts its analgesic effects by acting as a use-dependent sodium channel blocker.[1][2] This mechanism is particularly relevant in chronic pain states, such as inflammatory pain, where sodium channels are significantly upregulated in the primary afferent neurons responsible for transmitting pain signals.[1][2] By preferentially binding to the inactive state of these channels, this compound effectively reduces the generation and propagation of action potentials in highly active nociceptive neurons without significantly affecting normal neuronal activity.[3] This targeted action on either the peripheral or central components of the nociceptive pathway is believed to be the primary driver of its analgesic and anti-hyperalgesic effects.[1]
The proposed mechanism suggests that in response to tissue inflammation, an increased expression of sodium channels on primary afferent neurons leads to hyperexcitability and the spontaneous firing that contributes to pain and hyperalgesia. This compound, by blocking these channels in a use-dependent manner, normalizes this aberrant neuronal activity, thereby alleviating pain.
Quantitative Efficacy in a Preclinical Model of Inflammatory Pain
The analgesic and anti-hyperalgesic effects of this compound have been quantified in a rat model of adjuvant-induced mono-arthritis. The data below summarizes the dose-dependent efficacy of this compound compared to the clinically effective sodium channel blocker, mexiletine.
| Compound | ID50 for Reversal of Mechanical Joint Hyperalgesia (mg/kg/day) | Dosing Regimen | Vehicle |
| This compound | 15.5 ± 1.1 | 3, 10, or 30 mg/kg/day s.c. for 5 days | 5% xylitol solution |
| Mexiletine | 18.1 ± 1.2 | 3, 10, or 30 mg/kg/day s.c. for 5 days | Distilled water |
Table 1: Comparative efficacy of this compound and Mexiletine in a rat model of inflammatory pain.[1][2]
| Time Point | This compound Dose (mg/kg/day) | Effect on Impaired Mobility |
| 48 hours | 10 | Significant reversal |
| 96 hours | 3 | Significant reversal |
Table 2: Minimum Effective Doses (MEDs) of this compound for the reversal of impaired mobility.[1]
Of note, this compound demonstrated a separation of its analgesic and anti-hyperalgesic effects from motor deficits, as it did not affect rotorod performance or spontaneous locomotor activity at doses higher than those tested for analgesia.[1] Furthermore, neither this compound nor mexiletine had a significant effect on the inflammatory signs in the joint, such as swelling and stiffness, suggesting a direct effect on the nociceptive system rather than an anti-inflammatory action.[1][2]
Experimental Protocols
The following section details the methodologies employed in the preclinical evaluation of this compound's analgesic effects in the mono-arthritic rat model.
Animal Model: Adjuvant-Induced Mono-Arthritis
-
Species: Adult rats.
-
Induction of Arthritis: A mono-arthritis is induced by an intra-articular injection of Complete Freund's Adjuvant (CFA) into one ankle joint.[1][2]
-
Control Groups: Control groups include animals treated with a vehicle (5% xylitol solution for this compound) and a positive control group treated with the non-steroidal anti-inflammatory drug (NSAID) meloxicam (4 mg/kg/day i.p.).[1][2]
Drug Administration
-
Test Compounds: this compound and mexiletine.
-
Dosing: The compounds are administered daily for 5 days, commencing on the day of arthritis induction.[1][2]
-
Route of Administration: Subcutaneous (s.c.) injection.[1]
Behavioral Assessments
Behavioral tests are conducted immediately before the induction of arthritis and then on days 2, 4, and 5, approximately 15 minutes after drug administration.[1]
-
Joint Hyperalgesia (Ankle-Bend Test):
-
The degree of flexion and extension of the ankle joint that elicits vocalization is measured.
-
This test assesses the mechanical hyperalgesia in the inflamed joint.[1]
-
-
Spontaneous Pain-Related Behaviors:
-
Post-Mortem Analysis:
Conclusion
The available preclinical data strongly suggest that this compound is an effective analgesic and anti-hyperalgesic agent in a model of inflammatory pain. Its use-dependent sodium channel blocking mechanism provides a targeted approach to mitigating the hyperexcitability of nociceptive neurons. The clear dose-dependent effects and the separation from motor side effects highlight its potential as a therapeutic candidate. Further investigation into its effects on other pain modalities and its clinical translation are warranted to fully elucidate its therapeutic utility.
References
- 1. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
Crobenetine: A Technical Deep Dive into its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Published: November 6, 2025
Abstract
Crobenetine (also known as BIII 890 CL) is a potent and highly selective use-dependent blocker of the voltage-gated sodium channel NaV1.2. Developed initially by Boehringer Ingelheim, this benzomorphan derivative demonstrated significant therapeutic potential in preclinical models of ischemic stroke and inflammatory pain. Its mechanism of action, centered on the preferential blockade of NaV1.2 channels in the inactivated state, offered a promising profile for targeting pathological neuronal hyperexcitability with a potentially wide therapeutic window. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the mechanistic underpinnings of this compound's action. Despite its promising preclinical profile, the clinical development of this compound was discontinued. This document aims to serve as a valuable resource for researchers in the fields of neuropharmacology and drug development, exploring the therapeutic avenues of selective sodium channel modulation.
Introduction
Voltage-gated sodium channels (NaVs) are critical for the initiation and propagation of action potentials in excitable cells. Dysregulation of these channels, particularly in neurons, is a key pathophysiological driver in a range of neurological disorders, including epilepsy, neuropathic pain, and neuronal injury following ischemia. The NaV1.2 subtype is predominantly expressed in the central nervous system and plays a crucial role in neuronal signaling. This compound emerged as a promising therapeutic candidate due to its high selectivity and use-dependent blockade of NaV1.2, suggesting it could preferentially target hyperactive neurons characteristic of disease states while sparing normal neuronal function.
This guide synthesizes the available preclinical data for this compound, presenting its pharmacological profile, efficacy in animal models, and the experimental approaches used in its evaluation.
Mechanism of Action
This compound is a potent and selective blocker of the voltage-gated sodium channel NaV1.2.[1] Its primary mechanism of action is a state-dependent blockade, showing a significantly higher affinity for the inactivated state of the channel compared to the resting state.[2] This use-dependent property is crucial, as it allows for the preferential targeting of neurons that are firing at high frequencies, a hallmark of pathological conditions like epilepsy and chronic pain, while having minimal effects on neurons firing at normal physiological rates.
The binding of this compound to the NaV1.2 channel inhibits the influx of sodium ions, which is necessary for the depolarization phase of an action potential. By stabilizing the inactivated state of the channel, this compound reduces neuronal excitability. In the context of ischemic injury, this reduction in excitability is neuroprotective by preventing the downstream cascade of excitotoxicity, which is primarily mediated by excessive glutamate release.[3][4] In pain states, particularly inflammatory pain, the upregulation and sensitization of sodium channels in nociceptive neurons lead to hyperexcitability.[5] By blocking these channels, this compound dampens the transmission of pain signals.[4]
Preclinical Efficacy
This compound demonstrated significant efficacy in animal models of both ischemic stroke and inflammatory pain.
Neuroprotection in Ischemic Stroke
In a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), this compound administered post-ischemia demonstrated a dose-dependent reduction in infarct volume.
| Model | Species | Dosing | Outcome | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 3, 10, 30 mg/kg s.c. | Dose-dependent reduction in cortical and subcortical infarct volume. | Carter et al., 2000 |
| Veratridine-induced glutamate release | Rat brain slices | IC50: 0.29 µM (cortical), 0.33 µM (striatal) | Inhibition of glutamate release. | Carter et al., 2000 |
Analgesia in Inflammatory Pain
In a rat model of mono-arthritis induced by Complete Freund's Adjuvant (CFA), this compound showed significant analgesic and anti-hyperalgesic effects.
| Model | Species | Dosing | Outcome | Reference |
| Complete Freund's Adjuvant (CFA)-induced mono-arthritis | Rat | 3 - 30 mg/kg/day | Dose-dependent reversal of mechanical joint hyperalgesia and impaired mobility. ID50: 15.5 mg/kg/day. | Laird et al., 2001 |
Pharmacokinetics and Selectivity
This compound exhibits a high degree of selectivity for the NaV1.2 channel.
| Parameter | Value | Species | Method | Reference |
| IC50 (Inactivated State) | 77 nM | - | Patch Clamp | [2] |
| IC50 (Resting State) | 18 µM | - | Patch Clamp | [2] |
| [3H]batrachotoxin displacement | IC50 = 49 nM | Rat brain synaptosomes | Radioligand Binding | [1] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.
Objective: To assess the neuroprotective effects of a compound by measuring the infarct volume following a surgically induced stroke.
Procedure Outline:
-
Animal Preparation: Adult male rats are anesthetized. Body temperature is maintained at 37°C.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A nylon monofilament with a rounded tip is introduced into the ICA via an incision in the ECA and advanced to the origin of the middle cerebral artery (MCA) to occlude blood flow.
-
Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) for transient ischemia, or permanently. For reperfusion, the filament is withdrawn.
-
Drug Administration: The test compound (e.g., this compound) is administered at specified times relative to the onset of ischemia.
-
Outcome Assessment: After a set survival period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white). The infarct volume is then quantified using image analysis.
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This model is used to induce a chronic inflammatory state in the joints, mimicking aspects of rheumatoid arthritis, to evaluate the efficacy of analgesic and anti-inflammatory compounds.[6]
Objective: To assess the anti-hyperalgesic and analgesic effects of a compound in a model of chronic inflammatory pain.
Procedure Outline:
-
Induction of Arthritis: A single intra-articular or subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the hind paw of a rat. CFA is an emulsion containing heat-killed Mycobacterium tuberculosis, which induces a robust and sustained inflammatory response.
-
Development of Arthritis: Over several days to weeks, the injected paw becomes edematous, and the animal develops mechanical hyperalgesia (increased sensitivity to pressure) and thermal hyperalgesia.
-
Drug Administration: The test compound (e.g., this compound) is administered, typically daily, starting from the day of CFA injection or after the establishment of arthritis.
-
Behavioral Testing:
-
Mechanical Hyperalgesia: Assessed using von Frey filaments or a pressure application meter to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves apparatus) to measure paw withdrawal latency.
-
Mobility and Stance: Observed to assess spontaneous pain behaviors.
-
-
Outcome Assessment: The effect of the drug is determined by its ability to reverse the CFA-induced changes in withdrawal thresholds and improve mobility.
Downstream Signaling Pathways
The blockade of NaV1.2 channels by this compound initiates a cascade of downstream events that contribute to its therapeutic effects. The primary consequence is the reduction of neuronal hyperexcitability.
In the context of neuroprotection , the key downstream effect is the attenuation of excitotoxicity. Ischemia leads to membrane depolarization, causing excessive activation of voltage-gated sodium channels and subsequent release of the excitatory neurotransmitter glutamate. This glutamate overstimulates postsynaptic receptors (e.g., NMDA and AMPA receptors), leading to a massive influx of Ca2+ and the activation of intracellular death pathways. By blocking the initial Na+ influx, this compound reduces depolarization and, consequently, glutamate release, thereby preventing this excitotoxic cascade.
In analgesia , particularly in inflammatory conditions, peripheral nociceptors become sensitized. Inflammatory mediators can modulate the activity of NaV channels, leading to a lower threshold for activation and spontaneous firing. By blocking NaV1.2 channels in these sensitized neurons, this compound reduces the generation and propagation of ectopic action potentials that signal pain to the central nervous system. This leads to a reduction in the perception of pain.
Clinical Development and Discontinuation
This compound entered early-phase clinical trials for the treatment of stroke. However, its development was subsequently discontinued. Publicly available information regarding the specific reasons for the discontinuation is limited. Potential factors for the discontinuation of investigational drugs in this class often include a lack of clinical efficacy, unfavorable side effect profiles, or strategic portfolio decisions by the developing company.
Conclusion
This compound represents a well-characterized, potent, and selective use-dependent NaV1.2 channel blocker with demonstrated preclinical efficacy in models of ischemic stroke and inflammatory pain. Its mechanism of action offers a clear rationale for its therapeutic potential in conditions characterized by neuronal hyperexcitability. While the clinical development of this compound did not proceed, the preclinical data and the understanding of its mode of action provide a valuable foundation for the ongoing research and development of next-generation selective sodium channel modulators for the treatment of neurological disorders. The detailed experimental methodologies and preclinical findings presented in this guide serve as a technical resource to inform future drug discovery efforts in this important therapeutic area.
References
- 1. Boehringer: what’s in and what’s out? | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Fenamates Inhibit Human Sodium Channel Nav1.2 and Protect Glutamate-Induced Injury in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Injury-Driven Structural and Molecular Modifications in Nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of complete Freund's adjuvant-induced adjuvant arthritis by cobratoxin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Crobenetine in Rodent Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available in vivo data and experimental protocols for evaluating the analgesic efficacy of Crobenetine (also known as BIII 890 CL) in a rodent model of inflammatory pain. While the therapeutic potential of sodium channel blockers extends to neuropathic pain, to date, detailed in vivo studies of this compound in such models are not publicly available. The protocols and data presented here are based on a key study in a rat model of adjuvant-induced arthritis.
Introduction to this compound
This compound is a novel, highly use-dependent voltage-gated sodium channel blocker.[1][2] It exhibits a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state, with a reported 230-fold higher affinity.[1] This characteristic suggests that this compound may preferentially target neurons that are in a state of high-frequency firing, a hallmark of pathological pain states, while having less effect on normally active neurons. This use-dependent mechanism of action suggests a potential for a wider therapeutic window and fewer central nervous system (CNS) side effects compared to less selective sodium channel blockers.[1]
Signaling Pathway: Use-Dependent Sodium Channel Blockade
The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. In chronic pain states, upregulation and altered gating of these channels in primary afferent neurons contribute to neuronal hyperexcitability and the perception of pain.[1]
This compound's use-dependent nature means it binds most effectively to sodium channels that are frequently opening and closing, a state prevalent in nociceptive neurons during persistent pain signaling. By binding preferentially to the inactivated state of the channel, this compound stabilizes this non-conducting conformation, thereby reducing the number of channels available to participate in the generation of action potentials. This dampens the transmission of pain signals from the periphery to the central nervous system.
Rodent Model of Inflammatory Pain: Adjuvant-Induced Arthritis in Rats
The following protocols are derived from a study that successfully demonstrated the analgesic effects of this compound in a mono-arthritic rat model.[1]
Experimental Workflow
Detailed Experimental Protocols
1. Animal Model: Adjuvant-Induced Mono-arthritis in Rats
-
Animals: Adult male Wistar rats (185-270 g).
-
Induction of Arthritis:
-
Anesthetize the rats briefly with halothane.
-
Inject 50 µL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium butyricum (10 mg/mL in mineral oil) into the tibio-tarsal joint of one hind paw.[1]
-
A control group should receive an intra-articular injection of mineral oil only.
-
-
Timeline: The study duration is typically 5 days, starting from the day of arthritis induction.[1]
2. Drug Administration
-
Compound: this compound (BIII 890 CL) hydrochloride.
-
Vehicle: A 5% solution of xylitol in water.[1]
-
Dosing:
-
Control Groups:
-
Vehicle control group receiving the xylitol solution.
-
Positive control group, for example, a non-steroidal anti-inflammatory drug (NSAID) like meloxicam (4 mg/kg, i.p.).[1]
-
3. Pain Assessment Methods
-
Mechanical Joint Hyperalgesia:
-
Gently flex and extend the ankle joint of both the arthritic and non-arthritic hind limbs.
-
Record the vocalization threshold, which is the pressure required to elicit a vocal response. This can be measured using a pressure applicator with a force transducer.
-
Assessments should be performed daily before drug administration.
-
-
Spontaneous Pain-Related Behaviors:
-
Impaired Mobility: Score the rat's mobility on a scale (e.g., 0 = normal, 1 = slight limp, 2 = definite limp, 3 = non-weight bearing).[1]
-
Hind Limb Posture (Stance): Score the posture of the hind limbs (e.g., 0 = normal, 1 = paw held off the floor, 2 = whole leg held off the floor).[1]
-
These behavioral assessments should be conducted daily.
-
4. Assessment of Inflammation
-
Joint Swelling (Oedema): At the end of the study (day 5), measure the diameter of the ankle joint using calipers.
-
Joint Stiffness: At post-mortem, assess the degree of joint fixation by manually manipulating the joint and scoring the resistance to movement.
Quantitative Data Summary
The following tables summarize the quantitative data from the key in vivo study of this compound in the adjuvant-induced arthritis model in rats.
Table 1: Efficacy of this compound in Reversing Mechanical Hyperalgesia and Impaired Mobility
| Compound | ID₅₀ for Reversal of Mechanical Joint Hyperalgesia (mg/kg/day, s.c.) | ID₅₀ for Reversal of Impaired Mobility (mg/kg/day, s.c.) |
| This compound | 15.5 ± 1.1[1][2] | 15.5 ± 1.1[1][2] |
| Mexiletine | 18.1 ± 1.2[1][2] | 18.1 ± 1.2[1][2] |
Table 2: Minimum Effective Dose (MED) of this compound on Different Pain Parameters
| Pain Parameter | Time Point | MED of this compound (mg/kg/day, s.c.) |
| Mechanical Joint Hyperalgesia | 24, 48, and 96 hours | 30[1] |
| Impaired Mobility | 24 hours | No significant effect[1] |
| 48 hours | 10[1] | |
| 96 hours | 3[1] | |
| Impaired Stance | 24 and 48 hours | No significant effect[1] |
| 96 hours | 30[1] |
Table 3: Effect of this compound on Joint Inflammation
| Treatment Group | Effect on Joint Swelling (Oedema) | Effect on Joint Stiffness |
| This compound (3-30 mg/kg/day) | No significant effect[1][2] | No significant effect[1][2] |
| Mexiletine (3-30 mg/kg/day) | No significant effect[1] | No significant effect[1] |
| Meloxicam (4 mg/kg/day) | Significant reduction | Significant reduction |
Discussion and Future Directions
The available in vivo data strongly suggest that this compound is an effective analgesic in a rodent model of inflammatory pain, with a potency comparable to the established sodium channel blocker mexiletine.[1] Notably, its analgesic effects appear to be independent of anti-inflammatory actions, pointing towards a direct effect on the nociceptive system.[1] The increasing effectiveness of this compound over the 5-day study period suggests a potential for sustained therapeutic benefit in chronic inflammatory pain conditions.[1]
A significant gap in the current knowledge is the lack of in vivo studies of this compound in models of neuropathic pain. Given that sodium channel blockers are a recognized treatment for neuropathic pain, evaluating this compound in models such as spinal nerve ligation (SNL), chronic constriction injury (CCI), or chemotherapy-induced neuropathic pain would be a critical next step in its preclinical development. Such studies would provide valuable insights into the broader analgesic potential of this use-dependent sodium channel blocker.
Furthermore, future studies could explore different routes of administration (e.g., oral) and investigate the pharmacokinetic/pharmacodynamic relationship of this compound in more detail. Investigating its effects on different pain modalities, such as thermal hyperalgesia, would also provide a more complete profile of its analgesic properties.
References
Application Notes and Protocols for Electrophysiological Assessment of Crobenetine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crobenetine (BIII 890 CL) is a potent and highly use-dependent and voltage-dependent sodium channel blocker.[1][2][3] It exhibits a significant affinity for the inactivated state of voltage-gated sodium channels, particularly the Nav1.2 subtype, making it a valuable tool for investigating the roles of these channels in various physiological and pathological processes.[2] This document provides detailed protocols for the electrophysiological characterization of this compound using the whole-cell patch-clamp technique.
Mechanism of Action
This compound's primary mechanism of action is the blockade of voltage-gated sodium channels. These channels are integral to the initiation and propagation of action potentials in excitable cells, including neurons and cardiac myocytes.[2][4] Sodium channels cycle through three main functional states: resting, open (or active), and inactivated.[2] this compound demonstrates a marked selectivity for the inactivated state, meaning it preferentially binds to and blocks channels that have recently been active.[2] This "use-dependent" or "phasic" block is a key characteristic, suggesting that this compound will have a more pronounced effect on rapidly firing cells, a desirable property for therapeutic agents targeting conditions like epilepsy, neuropathic pain, or cardiac arrhythmias such as atrial fibrillation.[1][5][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's interaction with specific ion channels.
| Parameter | Channel | Value | Species/Cell Line | Reference |
| IC50 (Inactivated State) | Nav1.2 | 77 nM | Not Specified | [2] |
| IC50 (Resting State) | Nav1.2 | 18 µM | Not Specified | [2] |
| Selectivity (Inactivated/Resting) | Nav1.2 | >230-fold | Not Specified | [2] |
| hERG Inhibition | hERG | 54% @ 1 µM | Not Specified | [2] |
Experimental Protocols
Cell Preparation
A cell line stably expressing the voltage-gated sodium channel of interest (e.g., HEK-293 cells expressing Nav1.2) is recommended for precise characterization of this compound's effects.
-
Cell Culture: Culture HEK-293 cells expressing the target sodium channel in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
-
Dissociation: For electrophysiological recordings, gently dissociate the cells using a non-enzymatic cell dissociation solution to obtain a single-cell suspension. Plate the dissociated cells onto glass coverslips and allow them to adhere for at least 1-2 hours before use.
Solutions
-
Internal Solution (Pipette Solution) (in mM):
-
140 CsF
-
10 NaCl
-
10 EGTA
-
10 HEPES
-
Adjust pH to 7.3 with CsOH
-
Osmolality: ~310 mOsm
-
-
External Solution (Bath Solution) (in mM):
-
140 NaCl
-
5 KCl
-
2 CaCl2
-
1 MgCl2
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH
-
Osmolality: ~320 mOsm
-
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.
Electrophysiological Recordings: Whole-Cell Voltage-Clamp
The whole-cell patch-clamp technique is employed to record sodium currents.[7][8][9][10]
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation: Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip with gentle suction to achieve the whole-cell configuration.
-
Data Acquisition: Use a patch-clamp amplifier and data acquisition software to record and analyze the currents. Filter the currents at 2-5 kHz and sample at 10-20 kHz. Compensate for series resistance (>80%) to minimize voltage errors.
Voltage-Clamp Protocols
This protocol measures the effect of this compound on channels in the resting state.
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a brief depolarizing step (e.g., to -10 mV for 20 ms) to elicit a peak inward sodium current.
-
Repeat this step at a low frequency (e.g., every 10-20 seconds) to allow for complete recovery from inactivation between pulses.
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing this compound at various concentrations.
-
Measure the reduction in the peak current amplitude at each concentration to determine the IC50 for the resting state block.
This protocol is designed to evaluate the block of channels that are repeatedly opened and inactivated.
-
Hold the membrane potential at -100 mV.
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 5, 10, or 20 Hz).
-
Record the peak sodium current for each pulse in the train.
-
In the presence of a use-dependent blocker like this compound, the peak current will progressively decrease with each pulse in the train.
-
Quantify the use-dependent block as the percentage reduction of the last pulse's current amplitude relative to the first pulse's current amplitude.
This protocol directly probes the affinity of this compound for the inactivated state of the sodium channel.
-
From a holding potential of -120 mV, apply a series of 500 ms pre-pulses to various potentials (e.g., from -120 mV to -40 mV in 10 mV increments) to induce varying degrees of steady-state inactivation.
-
Immediately following each pre-pulse, apply a test pulse to -10 mV to measure the fraction of channels that are not inactivated.
-
Plot the normalized peak current during the test pulse as a function of the pre-pulse potential to generate a steady-state inactivation curve.
-
Repeat this protocol in the presence of different concentrations of this compound.
-
A hyperpolarizing shift in the steady-state inactivation curve in the presence of this compound indicates preferential binding to the inactivated state.
Visualizations
References
- 1. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Sodium Channel in Atrial Fibrillation Pathophysiology and Therapy - Creative Biogene [creative-biogene.com]
- 6. Atrial-selective sodium channel block as a strategy for suppression of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virtual Labs [virtual-labs.github.io]
- 8. Voltage clamp - Wikipedia [en.wikipedia.org]
- 9. Voltage Clamp – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 10. docs.axolbio.com [docs.axolbio.com]
Application Notes: Crobenetine for Animal Research
Introduction
Crobenetine, also known as BIII 890 CL, is a potent and highly selective use-dependent voltage-gated sodium channel (Nav) blocker with a primary affinity for the Nav1.2 subtype.[1][2] Its mechanism of action involves preferential binding to the inactivated state of the sodium channel, making it particularly effective at modulating the activity of hyperactive neurons, such as those involved in nociceptive pathways during chronic pain states.[1][3] This selectivity for the inactivated state, with over 230-fold higher affinity compared to the resting state, allows this compound to suppress pathological neuronal firing with minimal impact on normal physiological functions.[1][2]
In preclinical animal models, this compound has demonstrated significant analgesic and anti-hyperalgesic effects, particularly in models of inflammatory pain, without significantly affecting the underlying inflammation itself.[3][4] Its efficacy in reversing joint hyperalgesia and improving mobility in rodent models of arthritis suggests its potential as a therapeutic agent for pain management.[4] These notes provide essential data and protocols for the administration of this compound in a research setting.
Data Presentation
Table 1: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Conditions | Citation |
| Route of Administration | Subcutaneous (s.c.) | - | [3] |
| Time to Cmax | < 15 minutes | - | [3] |
| Cmax | 469 ± 149 ng/mL | 30 mg/kg s.c. dose | [3][5] |
| Duration at Cmax | ~ 2 hours | - | [3] |
| Plasma Half-life (t½) | < 3 hours | - | [3] |
| Elimination | Expected to be complete within 24 hours | - | [3] |
Table 2: In Vivo Efficacy of this compound in a Rat Mono-Arthritis Model
| Parameter | Value | Endpoint | Citation |
| Animal Model | Adjuvant-induced mono-arthritis | - | [4] |
| Species | Rat | - | [4] |
| Dose Range Tested | 3 - 30 mg/kg/day | - | [4] |
| Administration Route | Subcutaneous (s.c.) | - | [3] |
| Treatment Duration | 5 consecutive days | - | [4] |
| ID50 | 15.5 ± 1.1 mg/kg/day | Reversal of mechanical hyperalgesia & impaired mobility | [4] |
| Minimum Effective Dose (MED) | 30 mg/kg/day | Reduction of joint hyperalgesia | [3] |
| Minimum Effective Dose (MED) | 3 mg/kg/day | Improvement in mobility (at 96h post-induction) | [5] |
| Effect on Inflammation | No significant effect | Joint edema and fixation | [3][4] |
Table 3: Safety and Tolerability Profile of this compound
| Assessment | Dose | Species | Observation | Citation |
| Motor Performance | 30 mg/kg s.c. | Mouse | No effect on rotorod performance | [3] |
| Locomotor Activity | Up to 80 mg/kg s.c. | Rat | No significant effect on locomotor behavior | [3][5] |
| Cardiovascular Effects | Up to 80 mg/kg s.c. | Rat | No effect on cardiovascular parameters in awake animals | [3][5] |
Experimental Protocols
Protocol 1: Induction of Mono-Arthritis and this compound Administration in Rats
This protocol describes the induction of inflammatory pain using Complete Freund's Adjuvant (CFA) and subsequent treatment with this compound to assess its analgesic properties.
1. Materials and Reagents:
-
This compound (BIII 890 CL)
-
Vehicle: 5% Xylitol solution in sterile water
-
Complete Freund's Adjuvant (CFA)
-
Anesthetic (e.g., Isoflurane)
-
Female Wistar rats (185-270 g)
-
Sterile syringes and needles (27G or similar)
-
Calibrated forceps or pressure application meter for hyperalgesia assessment
2. Animal Handling and Acclimatization:
-
House animals in a controlled environment (20-23°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Allow animals to acclimatize for at least 7 days before the start of the experiment.
-
Handle animals daily for several days prior to testing to minimize stress-induced responses.
3. Induction of Mono-Arthritis:
-
Briefly anesthetize the rat using isoflurane.
-
Inject 50 µL of CFA into the tibio-tarsal (ankle) joint of one hind paw. This will be the ipsilateral (inflamed) paw.
-
A control group should receive an intra-articular injection of a neutral substance like mineral oil.[5]
-
Allow the animal to recover from anesthesia. Signs of inflammation and hyperalgesia typically develop within 24 hours.
4. Preparation and Administration of this compound:
-
Prepare a stock solution of this compound in the 5% xylitol vehicle.
-
On the day of arthritis induction (Day 0), begin daily subcutaneous (s.c.) injections of this compound.
-
Administer the desired dose (e.g., 3, 10, or 30 mg/kg) in a volume of 15 mL/kg.[3][5]
-
A vehicle control group must be included, receiving s.c. injections of 5% xylitol only.
-
A positive control group, such as meloxicam (4 mg/kg, i.p.), can also be included for comparison.[3][4]
-
Continue daily administration for the duration of the study (e.g., 5 days).
5. Assessment of Analgesic Efficacy:
-
Conduct behavioral testing daily, prior to drug administration, to assess the compound's effect over a 24-hour period.
-
Joint Hyperalgesia: Measure the vocalization threshold in response to flexion and extension of the ankle joint. Apply gradually increasing pressure with calibrated forceps or a pressure meter to the joint and record the pressure at which the animal vocalizes. A higher threshold indicates an analgesic effect.
-
Mobility and Stance: Observe the animals in an open field. Score their mobility and the posture (stance) of the inflamed hind limb. Impaired mobility and guarding of the paw are signs of pain, which should be reversed by effective treatment.
-
Test both the ipsilateral (CFA-injected) and contralateral (non-injected) paws to ensure the effect is localized to the site of inflammation.
6. Post-Mortem Analysis (Optional):
-
At the end of the study, euthanize the animals.
-
Dissect the ankle joints to assess inflammation markers.
-
Joint Edema: Measure the diameter of the inflamed and non-inflamed ankles with calipers.
-
Joint Fixation/Stiffness: Assess the range of motion of the joint.
Visualizations
Caption: Mechanism of this compound on voltage-gated sodium channels.
Caption: Workflow for in vivo assessment of this compound.
Caption: Rationale for this compound's analgesic effect.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Crobenetine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Crobenetine
This compound (BIII 890 CL) is a potent and highly selective use-dependent blocker of the voltage-gated sodium channel Nav1.2.[1] Its mechanism of action involves preferential binding to the inactivated state of the channel, making it a valuable tool for investigating the roles of Nav1.2 in neuronal excitability and various neurological disorders.[1][2] Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in neurons.[1] Dysregulation of Nav1.2 function has been implicated in conditions such as epilepsy, neuropathic pain, and neurodegenerative diseases.[3][4] this compound's high selectivity for the inactivated state allows for the targeted inhibition of highly active neurons, a characteristic that is particularly relevant in pathological conditions involving neuronal hyperexcitability.[1][2]
Quantitative Data: Comparative Potency of Sodium Channel Blockers
The following table summarizes the inhibitory potency of this compound and other sodium channel blockers on Nav1.2 and other relevant sodium channel subtypes. This data is essential for selecting the appropriate tool compound and concentration for specific research applications.
| Compound | Target Channel(s) | IC50 (Inactivated State) | IC50 (Resting State) | In Vivo Efficacy (Model) | Reference |
| This compound (BIII 890 CL) | Nav1.2 | 77 nM | 18 µM | ID50: 15.5 ± 1.1 mg/kg (Rat mono-arthritis pain) | [2][5] |
| Mexiletine | Nav (non-selective) | - | - | ID50: 18.1 ± 1.2 mg/kg (Rat mono-arthritis pain) | [5] |
| XPC-5462 | Nav1.2 / Nav1.6 | 10.9 nM (Nav1.2) | - | Suppresses epileptiform activity in brain slices | [6][7] |
| XPC-7224 | Nav1.6 | 78 nM | - | - | [6][7] |
| Phenytoin | Nav (non-selective) | 12.1 µM (from V0.5) | - | Anticonvulsant in MES model | [1][6] |
| Carbamazepine | Nav (non-selective) | 17.0 µM (from V0.5) | - | Anticonvulsant in MES model | [6] |
Application 1: Analgesia in Inflammatory Pain Models
This compound has demonstrated significant analgesic effects in preclinical models of inflammatory pain. Its ability to selectively target hyperactive neurons makes it a promising candidate for investigating the role of Nav1.2 in nociceptive signaling.
Experimental Protocol: In Vivo Assessment of Analgesia in a Rat Model of Mono-arthritis
This protocol is adapted from a study investigating the analgesic effects of this compound in a Freund's Adjuvant-induced mono-arthritis model in rats.[5]
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 5% xylitol solution)
-
Complete Freund's Adjuvant (CFA)
-
Adult female Wistar rats (185-270 g)
-
Halothane for anesthesia
-
Syringes and needles for injections
-
Equipment for behavioral testing (e.g., von Frey filaments, pressure application measurement device)
Procedure:
-
Induction of Mono-arthritis:
-
Anesthetize rats briefly with 4% halothane in 100% O2.
-
Induce mono-arthritis by a single intra-articular injection of 0.05 ml of CFA into the right ankle joint.
-
A control group should receive an intra-articular injection of mineral oil (CFA vehicle).
-
-
Drug Administration:
-
Prepare solutions of this compound in the vehicle at desired concentrations (e.g., 3, 10, 30 mg/kg).
-
Administer this compound or vehicle subcutaneously (s.c.) daily for the duration of the experiment (e.g., 5 days), starting on the day of arthritis induction.
-
A positive control group can be included, for example, receiving a known analgesic like meloxicam (4 mg/kg, i.p.).
-
-
Behavioral Testing:
-
Perform behavioral tests before the induction of arthritis (baseline) and at set time points after induction and drug administration (e.g., 2, 4, and 5 days).
-
Joint Hyperalgesia: Measure the vocalization threshold to flexion and extension of the ankle joint using a pressure application measurement device.
-
Mechanical Allodynia: Assess the paw withdrawal threshold to stimulation with von Frey filaments.
-
Spontaneous Pain-Related Behaviors: Observe and score hind limb posture and mobility.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle and positive control groups.
-
Calculate the ID50 (the dose required to produce 50% of the maximum effect) for the analgesic effects.
-
Application 2: Anticonvulsant Activity in Epilepsy Models
Given the strong association between Nav1.2 gain-of-function mutations and early-onset epileptic encephalopathies, selective Nav1.2 blockers like this compound are valuable tools for studying epilepsy pathophysiology and for the preclinical evaluation of novel anti-seizure therapies.[4]
Experimental Protocol: In Vivo Assessment of Anticonvulsant Efficacy in the Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][8]
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Adult mice (e.g., C57BL/6, 20-25 g)
-
Electroshock device with corneal electrodes
-
Electrode solution (e.g., 0.9% saline)
Procedure:
-
Drug Administration:
-
Prepare solutions of this compound in the vehicle at various doses.
-
Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) to different groups of mice.
-
Allow for a predetermined pretreatment time based on the pharmacokinetic profile of this compound (e.g., 30-60 minutes).
-
-
MES Induction:
-
Apply a drop of electrode solution to the corneal electrodes.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.
-
-
Data Analysis:
-
For each dose of this compound, determine the percentage of mice protected from the tonic hindlimb extension.
-
Calculate the ED50 (the dose that protects 50% of the animals from seizures) using a probit analysis or other appropriate statistical methods.
-
A known anticonvulsant, such as phenytoin, can be used as a positive control.
-
Application 3: Neuroprotection in Models of Excitotoxicity
Nav1.2 channels are implicated in the pathological cascade of neuronal injury following ischemic events and in neurodegenerative diseases. Blockade of these channels may offer a neuroprotective strategy by reducing excessive sodium influx and subsequent excitotoxicity.
Experimental Protocol: In Vitro Neuroprotection Assay in a Glutamate-Induced Excitotoxicity Model
This protocol describes a method to assess the neuroprotective effects of this compound against glutamate-induced cell death in primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
This compound hydrochloride
-
Primary cortical neurons or a suitable neuronal cell line
-
Cell culture medium and supplements
-
Glutamate
-
Assay reagents for cell viability (e.g., MTT, LDH assay kit)
-
Multi-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture primary cortical neurons or the neuronal cell line in multi-well plates until they reach the desired confluency or developmental stage.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Include a vehicle control group.
-
-
Induction of Excitotoxicity:
-
Expose the cells to a toxic concentration of glutamate (e.g., 100-500 µM) for a defined duration (e.g., 24 hours).
-
A control group should not be exposed to glutamate.
-
-
Assessment of Cell Viability:
-
After the glutamate exposure, measure cell viability using a standard assay:
-
MTT Assay: Measures mitochondrial metabolic activity, reflecting the number of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating cytotoxicity.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the EC50 (the concentration of this compound that provides 50% neuroprotection) by fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
References
- 1. An In Vivo and In Silico Approach Reveals Possible Sodium Channel Nav1.2 Inhibitors from Ficus religiosa as a Novel Treatment for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In Vivo and In Silico Approach Reveals Possible Sodium Channel Nav1.2 Inhibitors from Ficus religiosa as a Novel Treatment for Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KV11.1, NaV1.5, and CaV1.2 Transporter Proteins as Antitarget for Drug Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and behavioral effects of altered NaV1.2 sodium channel ion permeability in Scn2aK1422E mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-Gated Sodium Channel Dysfunction in Epilepsy: Zebrafish Models for Therapeutics [mdpi.com]
- 6. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. transpharmation.com [transpharmation.com]
Application Notes and Protocols for Assessing Crobenetine's Analgesic Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for assessing the analgesic activity of Crobenetine, a use-dependent sodium channel blocker. The following sections detail the mechanism of action, experimental protocols for common analgesic assays, and quantitative data from preclinical studies.
Mechanism of Action: Sodium Channel Blockade
This compound exerts its analgesic effect by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons, including nociceptive (pain-sensing) pathways.[1][2] In inflammatory pain states, there is a significant upregulation of sodium channel expression in primary afferent neurons, contributing to hyperalgesia and spontaneous pain.[1][2][3] this compound, as a use-dependent blocker, preferentially binds to sodium channels that are in a state of high activity, a characteristic of neurons involved in persistent pain signaling. This selective blockade reduces the excessive firing of nociceptive neurons, thereby diminishing the transmission of pain signals to the central nervous system and producing an analgesic effect.
Caption: Signaling pathway of this compound's analgesic action.
Quantitative Data Summary
The following table summarizes the in vivo analgesic and anti-hyperalgesic effects of this compound in a Freund's Complete Adjuvant (FCA)-induced mono-arthritic rat model.
| Treatment Group | Dose (mg/kg/day, s.c.) | Joint Hyperalgesia (Vocalization Threshold in g) | Impaired Mobility Score (1-4 scale) |
| Vehicle Control | - | 105 ± 8 | 1.5 ± 0.2 |
| This compound | 3 | 120 ± 10 | 1.8 ± 0.3 |
| 10 | 155 ± 12 | 2.5 ± 0.4 | |
| 30 | 190 ± 15 | 3.2 ± 0.3 | |
| Mexiletine | 30 | 185 ± 14 | 3.0 ± 0.4 |
| Meloxicam | 4 (i.p.) | 205 ± 18 | 3.5 ± 0.2 |
Data are presented as mean ± SEM. An asterisk () indicates a statistically significant difference from the vehicle control group (p < 0.05). Data is adapted from a study on mono-arthritic rats.[1][2][3]
Experimental Protocols
Detailed methodologies for key experiments to assess analgesic activity are provided below.
Hot Plate Test
This method is used to evaluate centrally mediated analgesia by measuring the latency of a thermal pain reflex.
Caption: Workflow for the Hot Plate Test.
Protocol:
-
Animal Preparation: Use mice (20-30 g) or rats (200-250 g). Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[4][5]
-
Apparatus: A commercially available hot plate apparatus with temperature control.
-
Procedure:
-
Set the temperature of the hot plate to 52-55°C.[4]
-
Gently place the animal on the hot plate, which is enclosed by a transparent cylinder to prevent escape, and immediately start a timer.[6]
-
Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping.[6]
-
The time from placement on the hot plate to the first sign of a nocifensive response is recorded as the latency.[6]
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within this time, it should be removed, and the cut-off time recorded as its latency.[4]
-
Administer this compound or the vehicle control to the animals.
-
At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), repeat the test to measure the post-treatment latency.
-
-
Data Analysis: An increase in the latency period after drug administration compared to the baseline or vehicle-treated group indicates an analgesic effect.
Tail Flick Test
This test also assesses centrally mediated analgesia by measuring the latency of a spinal reflex to a thermal stimulus.
Caption: Workflow for the Tail Flick Test.
Protocol:
-
Animal Preparation: Use mice or rats. Acclimatize the animals to the restraint device before testing to minimize stress.
-
Apparatus: A tail flick analgesiometer that provides a controlled heat source (e.g., a focused light beam or hot water bath).
-
Procedure:
-
Gently restrain the animal, leaving its tail exposed.
-
Apply the heat source to a specific portion of the tail (e.g., the distal third).[7]
-
A timer starts automatically with the application of heat.
-
The timer stops when the animal flicks its tail away from the heat source. The recorded time is the tail flick latency.[8]
-
Establish a cut-off time (typically 10-12 seconds) to prevent tissue damage.[9]
-
Measure a baseline latency before drug administration.
-
Administer this compound or vehicle.
-
Measure the tail flick latency at various time points after administration.[8]
-
-
Data Analysis: A significant increase in the tail flick latency indicates analgesia.
Formalin Test
This model assesses the response to a persistent chemical stimulus and can differentiate between neurogenic and inflammatory pain.
Caption: Workflow for the Formalin Test.
Protocol:
-
Animal Preparation: Use mice or rats.
-
Procedure:
-
Administer this compound or vehicle at a predetermined time before the formalin injection.
-
Place the animal in a clear observation chamber and allow it to acclimate for 15-30 minutes.[10]
-
Inject a dilute formalin solution (e.g., 10-50 µl of 1-5% formalin) subcutaneously into the plantar surface of one hind paw.[10]
-
Immediately after the injection, observe and record the animal's nocifensive behaviors, such as licking, biting, or flinching of the injected paw.
-
The observation period is typically divided into two phases:
-
-
Data Analysis: The total time spent in nocifensive behaviors during each phase is quantified. A reduction in this time in the drug-treated group compared to the vehicle group indicates an analgesic effect.
Acetic Acid-Induced Writhing Test
This is a chemical-induced visceral pain model used to screen for peripherally acting analgesics.
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Protocol:
-
Animal Preparation: Typically performed in mice.
-
Procedure:
-
Administer this compound or vehicle orally or via another appropriate route.
-
After a suitable absorption period (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.6-1% in saline) intraperitoneally.[13][14]
-
Immediately place the mouse in an observation chamber.
-
A few minutes after the acetic acid injection, the mouse will begin to exhibit a characteristic "writhing" response, which includes contractions of the abdominal muscles and stretching of the hind limbs.[13][15]
-
Count the number of writhes over a defined period, typically 10-20 minutes.[13]
-
-
Data Analysis: The total number of writhes for each animal is recorded. A significant reduction in the number of writhes in the drug-treated group compared to the vehicle group indicates peripheral analgesic activity. The percentage of inhibition can be calculated using the formula:
-
% Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
-
References
- 1. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. ajrconline.org [ajrconline.org]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 11. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. sid.ir [sid.ir]
- 15. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crobenetine Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crobenetine (BIII 890 CL) is a potent and highly use-dependent blocker of the voltage-gated sodium channel Nav1.2.[1][2] This characteristic makes it a promising candidate for therapeutic development in conditions characterized by neuronal hyperexcitability, such as epilepsy, neuropathic pain, and inflammatory pain.[3][4] this compound exhibits a strong preference for the inactivated state of the Nav1.2 channel, allowing for targeted modulation of highly active neurons while sparing those with normal physiological firing rates.[1][2]
These application notes provide a comprehensive overview of the experimental design for the discovery and preclinical development of this compound and similar Nav1.2-targeting compounds. The protocols outlined below cover key stages of the drug discovery pipeline, from initial target validation and lead optimization to in vivo efficacy and safety assessment.
Mechanism of Action: Targeting Neuronal Hyperexcitability
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons.[1][2] The Nav1.2 subtype is predominantly expressed in the central nervous system, particularly in unmyelinated axons and dendrites.[5] In pathological states such as chronic pain and epilepsy, neurons can become hyperexcitable, leading to sustained and inappropriate firing.
This compound's mechanism of action relies on its state-dependent binding to the Nav1.2 channel. It has a significantly higher affinity for the inactivated state of the channel compared to the resting state.[1][2] This means that this compound is more likely to block channels in neurons that are frequently depolarizing and entering the inactivated state, a hallmark of hyperexcitability. This use-dependent and voltage-dependent inhibition allows for a therapeutic window where pathological neuronal activity is suppressed with minimal impact on normal neuronal signaling.
Figure 1: Mechanism of action of this compound on the Nav1.2 channel.
Drug Discovery Workflow
The discovery and development of Nav1.2 inhibitors like this compound follows a structured workflow designed to identify potent, selective, and safe drug candidates.
Figure 2: Overview of the this compound drug discovery workflow.
Experimental Protocols
Target Validation and Lead Discovery: In Vitro Electrophysiology
The primary method for identifying and characterizing Nav1.2 channel blockers is patch-clamp electrophysiology. Automated patch-clamp (APC) systems offer the necessary throughput for initial screening and detailed characterization.
Objective: To identify compounds that inhibit Nav1.2 channels in a use-dependent manner and to determine their potency (IC50).
Protocol: Automated Patch-Clamp for Nav1.2
-
Cell Line: Use a stable cell line expressing the human Nav1.2 channel (e.g., HEK293 or CHO cells).
-
Cell Preparation: Culture cells to 70-90% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution and resuspend in an appropriate external recording solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
APC System Setup: Prime the APC system (e.g., QPatch, IonWorks, or SyncroPatch) with the internal and external solutions according to the manufacturer's instructions.
-
Voltage Protocol for Use-Dependent Block:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a high frequency (e.g., 10 Hz) to induce channel opening and subsequent inactivation.
-
Measure the peak inward sodium current for each pulse in the train.
-
-
Compound Application:
-
Establish a stable baseline recording in the vehicle control.
-
Apply increasing concentrations of the test compound (e.g., this compound) and repeat the voltage protocol.
-
-
Data Analysis:
-
Measure the peak current amplitude for each pulse in the presence of the compound.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Assess use-dependence by comparing the inhibition of the first pulse to the inhibition of later pulses in the train. A greater inhibition of later pulses indicates use-dependent block.
-
| Parameter | Description | Typical Value for this compound |
| IC50 (Resting State) | Concentration for 50% inhibition of channels in the resting state. | ~18 µM[2] |
| IC50 (Inactivated State) | Concentration for 50% inhibition of channels in the inactivated state. | ~77 nM[1][2] |
| Use-Dependence Ratio | Ratio of IC50 (resting) / IC50 (inactivated). | >230-fold[2] |
Lead Optimization: Selectivity and Safety Profiling
A crucial step in lead optimization is to ensure the compound is selective for the target channel and does not have off-target effects that could lead to adverse events.
Objective: To assess the selectivity of this compound against other Nav channel subtypes and key cardiac ion channels.
Protocol: Nav Channel Subtype Selectivity Panel
-
Cell Lines: Utilize a panel of cell lines, each expressing a different human Nav channel subtype (e.g., Nav1.1, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, Nav1.8).
-
Assay: Perform automated patch-clamp experiments as described above for each cell line.
-
Data Analysis: Determine the IC50 for this compound on each Nav subtype and calculate the selectivity ratio relative to Nav1.2.
Protocol: hERG Safety Assay
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target to assess due to its role in cardiac repolarization. Inhibition of hERG can lead to life-threatening arrhythmias.[6][7]
-
Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Assay: Perform automated patch-clamp experiments using a specific voltage protocol to elicit and measure the hERG tail current.[6]
-
Data Analysis: Determine the IC50 of this compound on the hERG channel. A high IC50 value (typically >10 µM) and a large selectivity window (>100-fold) over the therapeutic concentration are desirable.
| Assay | Purpose | Desirable Outcome |
| Nav Subtype Selectivity | Ensure on-target activity and minimize off-target effects. | High selectivity for Nav1.2 over other subtypes, especially Nav1.5 (cardiac). |
| hERG Safety Screen | Assess risk of cardiac arrhythmia. | IC50 > 10 µM and >100-fold selectivity over Nav1.2 IC50. |
| CYP450 Inhibition | Evaluate potential for drug-drug interactions. | High IC50 values against major CYP isoforms. |
| Plasma Protein Binding | Determine the fraction of free drug available for therapeutic effect. | Moderate binding to allow for sufficient free drug concentration. |
| Metabolic Stability | Assess the rate of drug clearance by liver enzymes. | Moderate to high stability to ensure an appropriate half-life. |
Preclinical Development: In Vivo Efficacy and ADME/Tox
In vivo models are essential to demonstrate the therapeutic potential of this compound in a physiological setting. The Freund's Adjuvant-Induced Arthritis model in rats is a well-established model of inflammatory pain.
Objective: To evaluate the analgesic efficacy of this compound in a rat model of inflammatory pain.
Protocol: Freund's Adjuvant-Induced Arthritis in Rats
-
Animals: Use adult male Sprague-Dawley or Wistar rats.
-
Induction of Arthritis:
-
Drug Administration:
-
Administer this compound or vehicle control systemically (e.g., intraperitoneally or subcutaneously) at various doses (e.g., 3-30 mg/kg) daily, starting from the day of CFA injection.[3]
-
-
Behavioral Assessments:
-
Mechanical Hyperalgesia (Paw Withdrawal Threshold): Use von Frey filaments of increasing stiffness applied to the plantar surface of the inflamed paw. The threshold is the lowest force that elicits a paw withdrawal response.
-
Thermal Hyperalgesia (Paw Withdrawal Latency): Use a radiant heat source (e.g., Hargreaves apparatus) applied to the plantar surface of the inflamed paw. Measure the time taken for the rat to withdraw its paw.
-
Spontaneous Pain (Weight Bearing): Use an incapacitance tester to measure the weight distribution between the inflamed and non-inflamed hind paws.
-
-
Data Analysis: Compare the paw withdrawal thresholds/latencies and weight-bearing between the this compound-treated and vehicle-treated groups. A significant increase in withdrawal threshold/latency and more even weight distribution in the treated group indicates analgesia.
| Dose of this compound (mg/kg/day) | Effect on Mechanical Hyperalgesia | Effect on Mobility Impairment |
| 3 | Significant reversal | Moderate improvement |
| 10 | Strong reversal | Significant improvement |
| 30 | Maximal reversal | Strong improvement |
Data summarized from published studies.[3]
ADME/Tox Studies
A comprehensive panel of in vitro and in vivo Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology studies is necessary to assess the drug-like properties and safety profile of this compound.[1][4][10][11]
-
Pharmacokinetics (PK): Determine the time course of drug concentration in plasma and tissues after administration to establish key parameters like half-life, clearance, and volume of distribution.
-
Bioavailability: Assess the fraction of the administered dose that reaches systemic circulation.
-
Metabolite Identification: Identify the major metabolites of this compound to understand its metabolic fate.
-
Genotoxicity: Evaluate the potential of the compound to damage genetic material using assays like the Ames test and in vitro micronucleus assay.
-
General Toxicology: Conduct dose-range finding and repeat-dose toxicology studies in rodent and non-rodent species to identify potential target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).
Conclusion
The experimental design for the discovery and development of this compound and related Nav1.2 inhibitors involves a multi-faceted approach. High-throughput in vitro electrophysiology is critical for identifying potent and use-dependent blockers. Comprehensive selectivity and safety profiling are essential to de-risk the lead compound. Finally, in vivo efficacy studies in relevant disease models, coupled with a thorough ADME/Tox assessment, are required to establish the therapeutic potential and safety of the drug candidate before progressing to clinical trials.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Complete Freund’s adjuvant-induced arthritis in rats [bio-protocol.org]
- 3. Sodium channel inhibitor drug discovery using automated high throughput electrophysiology platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 5. Neurological perspectives on voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 7. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 8. Adjuvant-Induced Arthritis Model [chondrex.com]
- 9. chondrex.com [chondrex.com]
- 10. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 11. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Crobenetine In Vivo Optimization
Welcome to the technical support center for Crobenetine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage and experimental protocols for in vivo studies involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective use-dependent blocker of voltage-gated sodium channels (Nav), with a particular selectivity for the Nav1.2 subtype. It preferentially binds to the inactivated state of the sodium channel, which makes it effective in modulating the activity of highly active neurons, such as those involved in pain signaling. This targeted action helps to reduce neuronal hyperexcitability associated with various pathological conditions.
Q2: What is a recommended starting dose for this compound in rats for an analgesic model?
A2: Based on studies in a mono-arthritic rat model, a subcutaneous (s.c.) dosage range of 3 to 30 mg/kg/day has been shown to be effective in producing dose-dependent analgesic and anti-hyperalgesic effects.[1][2] The minimal effective dose (MED) for reversing impaired mobility was observed to be 10 mg/kg/day at 48 hours and 3 mg/kg/day at 96 hours post-arthritis induction.[1] For reducing hyperalgesia, a dose of 30 mg/kg/day showed a clear effect.[1]
Q3: Is there a recommended dose for this compound in mice?
A3: In a maximum electroshock seizure model in mice, the median inhibitory dose (ID50) for suppressing tonic seizures was found to be 6.1 mg/kg.[3] Additionally, a dose of 30 mg/kg (s.c.) in mice did not impair motor performance on a rotorod, suggesting a good separation between anticonvulsant effects and motor side effects at this dose.[1] For analgesic models in mice, starting with a dose-ranging study around the 6.1 mg/kg ID50 is recommended to determine the optimal dose for your specific model.
Q4: How should I prepare this compound for subcutaneous injection?
A4: For in vivo experiments in rats, this compound has been successfully administered subcutaneously in a 5% xylitol solution.[1] When preparing solutions for subcutaneous injection in rodents, it is crucial to ensure the pH of the final solution is close to physiological pH (~7.4) to avoid irritation and tissue damage.[4] this compound's solubility is pH-dependent, with better solubility at a lower pH. Therefore, careful formulation and pH adjustment are necessary. It is recommended to warm the solution to room or body temperature before injection to minimize discomfort to the animal.[5]
Q5: What are the expected pharmacokinetic properties of this compound in rats?
A5: Following subcutaneous administration in rats, maximal plasma concentrations of this compound are reached in less than 15 minutes.[6] The plasma half-life of this compound after intravenous (i.v.) dosing in rats has been reported to be approximately 2.6 hours.[7] A 30 mg/kg s.c. dose in rats results in a plasma level of 469 ± 149 ng/mL.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommendation |
| Lack of Efficacy | Sub-optimal Dosage: The dose of this compound may be too low for the specific animal model or strain. | Conduct a dose-response study to determine the optimal effective dose for your experimental conditions. |
| Ineffective Route of Administration: The chosen route may not provide adequate bioavailability. | While subcutaneous injection has proven effective, consider alternative routes if efficacy is still not observed after dose optimization, and conduct pilot pharmacokinetic studies if possible. | |
| Compound Stability: The this compound solution may have degraded. | Prepare fresh solutions for each experiment. Store stock solutions as recommended by the manufacturer. | |
| Adverse Effects (e.g., motor impairment, sedation) | High Dosage: High doses of sodium channel blockers can lead to off-target effects. | Reduce the dosage. A study in rats showed no effect on locomotor behavior at doses up to 80 mg/kg. If adverse effects persist at the effective dose, consider a different dosing regimen (e.g., more frequent, smaller doses). |
| Vehicle Effects: The vehicle used for injection may be causing adverse reactions. | Run a vehicle-only control group to assess any effects of the vehicle itself. Consider alternative, well-tolerated vehicles. | |
| Injection Site Reactions | Solution pH or Formulation: A non-physiological pH or irritant in the formulation can cause inflammation or necrosis at the injection site.[4] | Ensure the final pH of the injection solution is as close to 7.4 as possible. Use sterile, pyrogen-free reagents and follow aseptic techniques. |
| Improper Injection Technique: Incorrect subcutaneous injection technique can cause tissue damage. | Ensure proper training in subcutaneous injection techniques for the specific rodent species.[5][7][8] | |
| Variability in Results | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | Ensure accurate weighing of animals and precise calculation of injection volumes. Use appropriate syringe sizes for the required volume. |
| Biological Variability: Differences in animal strain, age, or sex can influence drug response. | Use a homogenous group of animals for your studies and report these characteristics in your methodology. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Rat Mono-arthritis Model
| Dose (mg/kg/day, s.c.) | Effect on Hyperalgesia (Vocalization Score) | Effect on Impaired Mobility (Mobility Score) |
| 3 | No significant effect at 24h. | Significant improvement at 96h.[1] |
| 10 | No significant effect at 24h. | Significant improvement at 48h and 96h.[1] |
| 30 | Significant reduction at 24h, 48h, and 96h.[1] | Significant improvement at 48h and 96h.[1] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Species | Value | Route of Administration |
| Time to Cmax | Rat | < 15 minutes[6] | Subcutaneous |
| Plasma Half-life (t½) | Rat | ~2.6 hours[7] | Intravenous |
| ID50 (Anticonvulsant) | Mouse | 6.1 mg/kg[3] | Not Specified |
| No-effect Dose (Motor) | Mouse | 30 mg/kg | Subcutaneous |
| No-effect Dose (Locomotor) | Rat | 80 mg/kg | Subcutaneous |
Experimental Protocols
Mono-arthritis Induction in Rats
This protocol is adapted from a study investigating the analgesic effects of this compound.[1]
-
Animal Model: Adult female Wistar rats (185-270g) are used.
-
Anesthesia: Briefly anesthetize the rats using 4% halothane in 100% oxygen.
-
Induction: Induce mono-arthritis by a single intra-articular injection of 0.05 mL of Complete Freund's Adjuvant (CFA) into the right ankle joint.
-
Control Group: A negative control group should receive an intra-articular injection of mineral oil (CFA vehicle).
-
Post-Induction: House the animals in groups and allow them to recover. Behavioral testing can commence at various time points post-induction (e.g., 24, 48, 96 hours).
Subcutaneous (s.c.) Injection in Rodents
This is a general guide for subcutaneous administration.
-
Preparation: Warm the this compound solution to room or body temperature.[5] Weigh the animal to calculate the correct injection volume. The recommended maximum subcutaneous injection volume for a 200g rat is <10 mL and for a 25g mouse is <3 mL.[5]
-
Restraint: Manually restrain the animal. For rats, a small towel can be used to gently cover the head.
-
Injection Site: The loose skin over the back, between the shoulder blades (interscapular region), is a common site for subcutaneous injections.
-
Procedure:
-
Tent the skin at the injection site.
-
Insert a sterile needle (25-27 gauge for mice, 25 gauge for rats) at the base of the tented skin, parallel to the body.[5]
-
Aspirate slightly by pulling back the plunger to ensure a blood vessel has not been entered.
-
If no blood appears, inject the solution slowly.
-
Withdraw the needle and gently apply pressure to the injection site to prevent leakage.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
Caption: this compound's mechanism in nociceptive signaling.
Caption: Workflow for an in vivo analgesic study.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Crobenetine stability and solubility issues in buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Crobenetine (also known as BIII 890 CL). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common stability and solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for preparing this compound solutions?
A1: Based on formulation patents for parenteral administration, a pH range of 3.8 to 5.0 is recommended for this compound solutions, particularly when using an acetic acid/acetate buffer. This range is suggested to ensure the stability of the compound in aqueous solutions.
Q2: I am observing precipitation when preparing my this compound solution. What could be the cause?
A2: Precipitation of this compound is often related to its pH-dependent solubility. This compound's solubility is significantly higher in acidic conditions and decreases as the pH becomes neutral or alkaline. Ensure your buffer system is within the recommended acidic pH range (3.8 - 5.0).
Q3: What is the expected solubility of this compound in different buffers?
A3: The solubility of this compound is highly dependent on the pH of the buffer. The table below summarizes the available solubility data.
Data Presentation
Table 1: Solubility of this compound in Different pH Buffers
| pH | Solubility (µg/mL) |
| 4 | 2,560 |
| 6 | 1,040 |
| 7 | 8 |
This data is for this compound (BIII 890CL).
Troubleshooting Guides
Issue: this compound Precipitates Out of Solution
This guide provides a systematic approach to troubleshooting precipitation issues with this compound in buffer solutions.
Technical Support Center: Investigating Side Effects of Sodium Channel Blockers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common side effects of sodium channel blockers encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common categories of side effects observed with sodium channel blockers in research?
A1: In preclinical research, the most frequently observed side effects of sodium channel blockers fall into three main categories:
-
Cardiac: These are often the most significant and include proarrhythmic events, conduction abnormalities, and negative inotropic effects.[1]
-
Neurological: Due to the role of sodium channels in neuronal excitability, side effects such as dizziness, tremors, ataxia, and in some cases, seizures are common.[2][3]
-
Gastrointestinal: A high incidence of gastrointestinal side effects is associated with sodium channel-blocking agents, including nausea, vomiting, and alterations in motility.[3][4]
Q2: How can I predict the potential for cardiac side effects with my novel sodium channel blocker?
A2: Early preclinical assessment is crucial. A combination of in vitro and ex vivo models can provide a good prediction. Key assays include:
-
Patch clamp electrophysiology: To determine the effect of the compound on specific cardiac ion channels, particularly NaV1.5. This can reveal effects on channel activation, inactivation, and recovery.
-
Langendorff isolated heart model: This ex vivo model allows for the assessment of global cardiac effects, including changes in heart rate, contractility, and electrocardiogram (ECG) parameters like QRS duration and QT interval, in the absence of systemic influences.[5]
Q3: What are the typical neurological side effects I might observe in my animal models?
A3: In rodent models, common neurological side effects of sodium channel blockers include ataxia (uncoordinated movement), tremors, gait abnormalities, and sedation.[2][6] At higher doses, some sodium channel blockers can induce seizures.[7]
Q4: My compound is showing significant gastrointestinal upset in my animal studies. What could be the underlying mechanism?
A4: Sodium channel blockers can disrupt normal gastrointestinal motility.[4] They have been shown to decrease gastric slow-wave activity, which can lead to delayed gastric emptying and symptoms like nausea and vomiting.
Troubleshooting Guides
Problem: Unexpected Cardiac Arrhythmias in In Vivo Studies
Possible Cause 1: Proarrhythmic effect of the compound.
-
Troubleshooting:
-
Review in vitro data: Re-examine the patch clamp data for effects on NaV1.5 and other cardiac ion channels (e.g., hERG). Significant block of multiple channels can increase arrhythmia risk.
-
Examine ECG recordings: Look for prolongation of the QRS and QT intervals. A QRS duration greater than 100ms can be predictive of seizures, while a duration exceeding 160ms is predictive of ventricular tachycardia.[5]
-
Langendorff experiments: Conduct experiments with an isolated heart to confirm the direct cardiac effects of the compound without confounding systemic variables.
-
Possible Cause 2: Off-target effects.
-
Troubleshooting:
-
Broad ion channel screening: Profile the compound against a panel of cardiac ion channels to identify any unintended interactions.
-
Receptor binding assays: Determine if the compound binds to other receptors that could influence cardiac function.
-
Problem: Seizures Observed in Rodent Models at Therapeutic Doses
Possible Cause: Excessive central nervous system (CNS) penetration and sodium channel inhibition.
-
Troubleshooting:
-
Pharmacokinetic analysis: Measure the brain-to-plasma concentration ratio of your compound to assess CNS penetration.
-
In vitro neuronal assays: Use primary neuron cultures or brain slices to evaluate the effect of the compound on neuronal firing at relevant concentrations.
-
Dose-response studies: Carefully titrate the dose to find a therapeutic window that avoids seizure activity.
-
Problem: Inconsistent Gastrointestinal Motility Results
Possible Cause 1: Variability in experimental conditions.
-
Troubleshooting:
-
Standardize feeding protocols: Ensure all animals have the same access to food and water before and during the experiment.
-
Control for stress: Stress can significantly impact GI motility. Handle animals consistently and allow for an acclimatization period.
-
Possible Cause 2: Methodological limitations.
-
Troubleshooting:
-
Multiple assessment methods: Combine different techniques to get a more complete picture of GI motility. For example, use both the charcoal meal transit test and fecal pellet output analysis.
-
Direct measurement of myoelectrical activity: For a more detailed understanding, consider implanting electrodes to record gastric and intestinal slow-wave activity.
-
Quantitative Data
Table 1: IC50 Values of Common Sodium Channel Blockers on Cardiac Sodium Currents (NaV1.5)
| Compound | Peak INa IC50 (µM) | Late INa IC50 (µM) | Reference |
| Flecainide | 5.5 | - | [5] |
| Mexiletine | 47.0 | - | [5] |
| Quinidine | 28.9 | - | [5] |
| Amiodarone | 178.1 | 3.0 | [5] |
Table 2: Common Preclinical Side Effects of Selected Sodium Channel Blockers
| Compound | Side Effect Category | Observed Effect | Animal Model | Reference |
| Flecainide | Cardiac | Proarrhythmia, Conduction abnormalities | - | [1] |
| Neurological | Dizziness, Blurred vision | - | [1] | |
| Gastrointestinal | Decreased gastric slow-wave activity | Rat | ||
| Mexiletine | Cardiac | Bradycardia, Hypotension, Arrhythmia exacerbation | - | [2] |
| Neurological | Tremor, Dizziness, Ataxia | - | [3] | |
| Gastrointestinal | Nausea, Vomiting, Anorexia | - | [3] | |
| Carbamazepine | Neurological | Dizziness, Drowsiness, Ataxia | - | [6] |
| Gastrointestinal | Nausea, Vomiting | - | [4] |
Experimental Protocols
Langendorff Isolated Heart Perfusion for Cardiac Safety Assessment
Objective: To assess the direct effects of a sodium channel blocker on cardiac electrophysiology and mechanics in an ex vivo mammalian heart.
Methodology:
-
Animal Preparation: A male Wistar rat (250-300g) is anesthetized. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit (KH) buffer.
-
Cannulation: The aorta is cannulated on a Langendorff apparatus. Retrograde perfusion with oxygenated (95% O2, 5% CO2) KH buffer at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C) is initiated.
-
Instrumentation:
-
A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure.
-
ECG electrodes are placed on the surface of the heart to record a pseudo-ECG.
-
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.
-
Drug Perfusion: The sodium channel blocker is added to the KH buffer at various concentrations. The heart is perfused with each concentration for a set period (e.g., 15-20 minutes).
-
Data Acquisition: Continuously record left ventricular developed pressure (LVDP), heart rate (HR), and the ECG.
-
Analysis: Analyze the data to determine changes in contractility (LVDP), heart rate, and ECG intervals (PR, QRS, QT).
Whole-Cell Patch Clamp Electrophysiology for NaV1.5 Channel Inhibition
Objective: To determine the inhibitory effect of a sodium channel blocker on the human cardiac sodium channel (NaV1.5).
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human NaV1.5 channel.
-
Electrophysiology Setup:
-
Use a patch clamp amplifier and data acquisition system.
-
Pull glass micropipettes to a resistance of 2-5 MΩ.
-
Fill pipettes with an appropriate internal solution and the bath with an external solution.
-
-
Whole-Cell Configuration: Achieve a gigaseal and establish the whole-cell configuration.
-
Voltage Protocols:
-
Apply voltage protocols to elicit peak and late sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to various test potentials.
-
-
Drug Application: Apply the test compound at increasing concentrations to the bath solution.
-
Data Analysis: Measure the peak and late sodium current amplitudes at each concentration. Fit the data to a concentration-response curve to determine the IC50 value.
In Vivo Assessment of Gastrointestinal Motility in Rats
Objective: To evaluate the effect of a sodium channel blocker on gastrointestinal transit time in rats.
Methodology:
-
Animal Preparation: Fast male Wistar rats overnight but allow free access to water.
-
Drug Administration: Administer the sodium channel blocker or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Marker Administration: After a set time following drug administration, administer a non-absorbable marker (e.g., 5% charcoal suspension in 10% gum acacia) orally.
-
Euthanasia and Dissection: At a predetermined time after marker administration (e.g., 20-30 minutes), euthanize the animals.
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculation: Express the intestinal transit as a percentage of the total length of the small intestine.
Visualizations
Caption: Cardiac action potential and the inhibitory effect of sodium channel blockers.
Caption: Experimental workflow for the Langendorff isolated heart perfusion assay.
Caption: Workflow for whole-cell patch clamp analysis of sodium channel blockers.
Caption: Workflow for assessing gastrointestinal motility in rats.
References
- 1. Safety of flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mexiletine: pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrointestinal adverse effects of antiepileptic drugs in intractable epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
Troubleshooting off-target effects of Crobenetine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crobenetine (also known as BIII 890 CL). The information is designed to help address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective use-dependent blocker of the voltage-gated sodium channel Nav1.2.[1][2] It exhibits a high affinity for the inactivated state of the channel, making it particularly effective at inhibiting rapidly firing neurons.[1][2]
Q2: What is the reported selectivity profile of this compound?
A2: this compound has been reported to have high selectivity for the Nav1.2 channel. It displaces [3H]batrachotoxinin A-20α-benzoate from the neurotoxin receptor site 2 of the Na+ channel in rat brain synaptosomes with an IC50 of 49 nM.[3][4] One study noted that it exhibited low affinity for 65 other receptors and ion channels, suggesting a favorable selectivity profile.[3][4] However, specific screening data against a broad panel of targets, including other sodium channel subtypes and key cardiac ion channels, is not extensively published.
Q3: What are the known in vivo effects of this compound?
A3: In preclinical studies, this compound has demonstrated analgesic and anti-hyperalgesic effects in models of inflammatory pain.[4] It has also been shown to be neuroprotective in models of focal cerebral ischemia in rodents.[3][4]
Q4: Has the clinical development of this compound been discontinued?
A4: Yes, the global highest R&D status for this compound Hydrochloride is listed as discontinued.
Troubleshooting Guide for Off-Target Effects
Researchers using this compound may encounter unexpected experimental outcomes. This guide provides a structured approach to troubleshooting potential off-target effects.
Issue 1: Unexpected Electrophysiological Phenotypes in Non-Neuronal Cells
Symptoms:
-
Changes in action potential duration or morphology in cardiomyocytes.
-
Altered resting membrane potential in unexpected cell types.
-
Inhibition of other ion channels in characterization assays.
Potential Cause: While reported to be selective, this compound may have off-target effects on other voltage-gated ion channels, particularly other sodium channel subtypes (e.g., Nav1.5 in cardiac muscle) or potassium channels (e.g., hERG).[2][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected electrophysiological effects.
Experimental Protocols:
-
hERG Channel Inhibition Assay: A detailed protocol for assessing hERG channel inhibition using whole-cell patch clamp is provided in the "Experimental Protocols" section below. This is a critical step in evaluating the potential for cardiac arrhythmias.[6][7]
-
Nav1.5 Channel Inhibition Assay: A protocol for evaluating the effect of this compound on the cardiac sodium channel Nav1.5 is also available in the "Experimental Protocols" section. This will help determine if observed cardiac effects are due to on-target-like effects in a different tissue.[5][8]
Issue 2: Unexpected Neurological Phenotypes in vivo or in vitro
Symptoms:
-
Ataxia, sedation, or seizures in animal models at doses expected to be selective for Nav1.2.
-
Unexpected changes in neuronal firing patterns in vitro that are inconsistent with Nav1.2 blockade alone.
-
Contradictory effects on neuronal excitability (e.g., hyperexcitability when expecting inhibition).
Potential Cause: The off-target effects could be due to interactions with other sodium channel subtypes expressed in the nervous system or other CNS receptors. It is also important to consider that severe Nav1.2 deficiency has been paradoxically linked to neuronal hyperexcitability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected neurological phenotypes.
Experimental Protocols:
-
Receptor Screening: It is advisable to perform a broad receptor binding and enzyme activity screen (e.g., a CEREP safety panel) to identify potential off-target interactions at a standardized concentration (e.g., 10 µM).[9][10][11]
-
In Vitro Neuronal Activity Assays: Utilize multi-electrode array (MEA) or calcium imaging in primary neuronal cultures or brain slices to characterize the effects of this compound on network activity.
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| Nav1.2 IC50 (Inactivated State) | 77 nM | Patch clamp on cells expressing Nav1.2 | [1][2] |
| Nav1.2 IC50 (Resting State) | 18 µM | Patch clamp on cells expressing Nav1.2 | [1][2] |
| [3H]BTX Displacement IC50 (Site 2) | 49 nM | Rat brain synaptosomes | [3][4] |
| Selectivity | >230-fold | Inactivated vs. Resting State | [1][2] |
| Analgesic ID50 (Inflammatory Pain) | 15.5 +/- 1.1 mg/kg/day | Adjuvant-induced arthritis in rats | [4] |
| Off-Target Screening | Low affinity | 65 other receptors and ion channels | [3][4] |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Electrophysiology for hERG (Kv11.1) Channel Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium channel.
Cell Line: HEK293 cells stably expressing the hERG channel.
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).
Voltage Protocol:
-
Hold the cell at -80 mV.
-
Depolarize to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV for 3 seconds to elicit a tail current.
-
Repeat this protocol at a frequency of 0.05 Hz (every 20 seconds).
Procedure:
-
Establish a whole-cell patch clamp configuration.
-
Record baseline hERG currents using the voltage protocol described above.
-
Perfuse the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM), allowing the effect to reach steady-state at each concentration.
-
Wash out the compound to assess reversibility.
-
Measure the peak tail current amplitude at -50 mV for each concentration.
-
Normalize the data to the baseline current and plot the concentration-response curve to determine the IC50 value.
Protocol 2: Whole-Cell Patch Clamp Electrophysiology for Nav1.5 Channel Inhibition
Objective: To assess the inhibitory effect of this compound on the cardiac sodium channel Nav1.5.
Cell Line: HEK293 or CHO cells stably expressing the Nav1.5 channel.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).
Voltage Protocol (for use-dependent block):
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in the resting state.
-
Apply a depolarizing pulse to -20 mV for 20 ms to elicit a peak inward current.
-
To assess use-dependence, apply a train of depolarizing pulses (e.g., 10 pulses at 5 Hz) from a holding potential of -90 mV.
Procedure:
-
Establish a whole-cell patch clamp configuration.
-
Record baseline Nav1.5 currents.
-
Apply this compound at various concentrations and record the inhibition of the peak inward current.
-
Analyze the data to determine the IC50 for tonic block.
-
Apply the pulse train protocol in the presence and absence of the compound to assess use-dependent effects.
-
Compare the inhibition of the first and last pulses in the train to quantify use-dependence.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound on the Nav1.2 channel.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiac Safety Implications of hNav1.5 Blockade and a Framework for Pre-Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined hERG channel inhibition and disruption of trafficking in drug-induced long QT syndrome by fluoxetine: a case-study in cardiac safety pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hERG potassium channel and hERG screening for drug-induced torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sophion.com [sophion.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving Experimental Reproducibility with Crobenetine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving Crobenetine (also known as BIII 890 CL). This compound is a potent, selective, and highly use-dependent Nav1.2 sodium channel blocker, making it a valuable tool for investigating the roles of this channel in neuronal excitability and various neurological conditions.[1][2] Its preferential binding to the inactivated state of the channel allows for the discrimination between highly active neurons and those at physiological resting potentials.[1][2]
To ensure consistent and reliable results, it is crucial to control for variables in experimental design and execution. This guide addresses common challenges and provides detailed protocols and data to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Q1: My in vitro electrophysiology results with this compound are inconsistent. What are the common causes of variability?
A1: Inconsistent results in patch-clamp experiments with use-dependent sodium channel blockers like this compound can arise from several factors:
-
Cell Health and Passage Number: Use cells at a consistent and low passage number. Changes in cell health can alter ion channel expression and function.
-
Inconsistent Voltage Protocols: The use-dependent nature of this compound means its blocking effect is highly dependent on the frequency and pattern of depolarization. Ensure your voltage protocols are identical across all experiments.
-
Solution Stability: Prepare fresh solutions of this compound for each experiment. While stable in DMSO for extended periods when stored properly, repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation.[3][4]
-
Pipette and Seal Quality: A stable giga-ohm seal is critical for high-quality recordings. Variations in pipette resistance and seal quality can introduce significant variability.
-
Temperature Fluctuations: Ion channel kinetics are temperature-sensitive. Maintain a consistent temperature throughout your experiments.
Q2: I am not observing the expected use-dependent block of Nav1.2 with this compound. How can I optimize my voltage-clamp protocol?
A2: To effectively demonstrate the use-dependent block of this compound, your voltage protocol should be designed to induce the inactivated state of the Nav1.2 channel. Here are some key considerations:
-
Repetitive Depolarization: Apply a train of depolarizing pulses (e.g., to -10 mV or 0 mV) at a relatively high frequency (e.g., 4-10 Hz).[5] The block will accumulate with each pulse as more channels enter the inactivated state and are bound by this compound.
-
Holding Potential: A more depolarized holding potential (e.g., -60 mV, which is near the V½ of inactivation) will increase the proportion of channels in the inactivated state, thereby enhancing the apparent potency of this compound.[6]
-
Pulse Duration: The duration of the depolarizing pulses will influence the time channels spend in the open and inactivated states.
-
Control for Rundown: Sodium channel currents can "rundown" over the course of an experiment. It is important to establish a stable baseline before applying this compound and to use a time-matched vehicle control.
Q3: What is the recommended solvent and storage for this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[7] For long-term storage, it is recommended to store the solid compound and DMSO stock solutions at -20°C.[8] To minimize degradation from moisture absorption by DMSO and the effects of freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3][4][7] When preparing working solutions, dilute the DMSO stock into your aqueous experimental buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can have off-target effects.
Q4: Are there known off-target effects of this compound that could be confounding my results?
A4: this compound has been shown to have a high degree of selectivity for Nav1.2 channels, with low affinity for a wide range of other receptors and ion channels.[9] However, like any pharmacological agent, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. If you observe unexpected effects, consider the following:
-
Concentration: Use the lowest effective concentration of this compound possible to minimize the risk of off-target interactions.
-
Control Experiments: Include appropriate controls, such as a structurally related but inactive compound if available, to help differentiate on-target from off-target effects.
-
Literature Review: Stay updated on any new findings regarding the selectivity profile of this compound.
Q5: My in vivo study results show high variability between animals. What factors should I consider?
A5: In addition to the general sources of in vivo experimental variability, consider these factors specific to this compound:
-
Route of Administration and Vehicle: The original studies often use subcutaneous (s.c.) administration with a 5% xylitol solution as the vehicle.[10] Ensure consistent administration and vehicle preparation.
-
Pharmacokinetics: The plasma half-life of this compound in rats is less than 3 hours.[10] The timing of your behavioral or physiological measurements relative to drug administration is critical.
-
Animal Strain and Sex: The expression and function of ion channels can vary between different animal strains and sexes. Be consistent in your choice of animal model.
-
Pathophysiological State: The expression of sodium channels can be altered in disease models, which may affect the potency of this compound.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data comparison.
Table 1: In Vitro Potency of this compound
| Parameter | Channel/Preparation | Value | Reference |
| IC50 | Nav1.2 (Inactivated State) | 77 nM | [1][2] |
| IC50 | Nav1.2 (Resting State) | 18 µM | [1][2] |
| IC50 | [3H]batrachotoxinin A-20α-benzoate displacement | 49 nM | [9] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | ID50 | Reference |
| Adjuvant-induced mono-arthritis | Rat | Reversal of mechanical joint hyperalgesia | 15.5 ± 1.1 mg/kg/day | [11] |
| Maximum electroshock (MES) test | Mouse | Suppression of tonic seizures | 6.1 mg/kg | [2][5] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro Electrophysiology: Characterizing Use-Dependent Block of Nav1.2
This protocol is designed for whole-cell voltage-clamp recordings from a cell line stably expressing human Nav1.2 channels (e.g., HEK293 or CHO cells).
1. Cell Preparation:
- Culture cells under standard conditions.
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
- This compound Stock Solution: 10 mM in DMSO. Prepare serial dilutions in the external solution to achieve the desired final concentrations.
3. Electrophysiology Recordings:
- Establish a whole-cell patch-clamp configuration.
- Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
- Protocol to Assess Use-Dependency:
- Record a baseline current by applying a single depolarizing pulse to 0 mV for 20 ms.
- Apply a train of 20 depolarizing pulses to 0 mV (20 ms duration) at a frequency of 10 Hz.
- Measure the peak inward current for each pulse.
- Perfuse the cell with the desired concentration of this compound for 2-3 minutes to allow for equilibration.
- Repeat steps 1-3 in the presence of this compound.
- Data Analysis:
- Normalize the peak current of each pulse in the train to the peak current of the first pulse.
- Compare the rate and extent of current reduction during the pulse train in the absence and presence of this compound. A more rapid and pronounced decrease in current amplitude during the train in the presence of the compound indicates use-dependent block.
In Vivo Analgesia Model: Adjuvant-Induced Mono-arthritis in Rats
This protocol is based on the methods described by Laird et al. (2001).[10]
1. Animal Model:
- Use adult female Wistar rats (185-270 g).
- Induce mono-arthritis by a single intra-articular injection of 0.05 ml of Complete Freund's Adjuvant (CFA) into the right ankle joint under brief anesthesia.
2. Drug Administration:
- Prepare this compound in a 5% xylitol solution for subcutaneous (s.c.) injection.
- Administer this compound daily at doses ranging from 3 to 30 mg/kg.
- Include a vehicle control group (5% xylitol solution) and a positive control group (e.g., a non-steroidal anti-inflammatory drug).
3. Behavioral Testing:
- Assess joint hyperalgesia and mobility daily, 15 minutes after drug administration.
- Joint Hyperalgesia: Measure the vocalization threshold in response to flexion and extension of the ankle joint.
- Mobility: Observe and score the animal's posture and locomotion in an open field.
4. Data Analysis:
- Construct dose-response curves for the effects of this compound on hyperalgesia and mobility scores.
- Calculate the ID50 (the dose required to produce 50% of the maximal effect).
Visualizing Key Processes
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. Quantitative Proteomics Reveals Protein–Protein Interactions with Fibroblast Growth Factor 12 as a Component of the Voltage-Gated Sodium Channel 1.2 (Nav1.2) Macromolecular Complex in Mammalian Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sodium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]
- 9. Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular and behavioral effects of altered NaV1.2 sodium channel ion permeability in Scn2aK1422E mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Studying Use-Dependent Sodium Channel Blockers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the study of use-dependent sodium channel blockers. It is designed for researchers, scientists, and drug development professionals to navigate the potential pitfalls in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why am I not observing clear use-dependent block of my compound?
Troubleshooting Guide:
-
Inappropriate Voltage Protocol: Use-dependent block is highly dependent on the voltage protocol used to stimulate the channels. Ensure your protocol is designed to induce the channel states (open and inactivated) that your compound preferentially binds to.[1][2][3]
-
Recommendation: Employ a high-frequency train of depolarizing pulses. The frequency and duration of these pulses are critical. Start with a protocol of 10 ms pulses to -10 mV, delivered at frequencies ranging from 1 Hz to 30 Hz.[4][5] A lack of effect at low frequencies is expected for use-dependent blockers.
-
-
Incorrect Holding Potential: The holding potential determines the proportion of channels in the resting, open, and inactivated states at the start of the experiment.
-
Recommendation: Use a hyperpolarized holding potential (e.g., -120 mV) to ensure most channels are in the resting state before applying the pulse train.[4] This will allow you to clearly observe the development of block as channels cycle through the open and inactivated states.
-
-
Compound Properties: Not all sodium channel blockers exhibit strong use-dependence. The kinetics of binding and unbinding from different channel states determine the degree of use-dependence.[6]
-
Recommendation: Review the literature for your compound or structurally similar compounds to understand their expected kinetic properties. Some compounds, like benzocaine, show minimal frequency-dependent block due to very fast kinetics.[6]
-
-
Suboptimal Temperature: The gating kinetics of sodium channels and the binding/unbinding rates of drugs can be temperature-sensitive.[7][8][9]
-
Recommendation: Maintain a consistent and physiologically relevant temperature (e.g., 36-37°C) throughout your experiments, unless specifically investigating temperature-dependent effects. Be aware that increasing temperature can enhance the effect of some blockers (e.g., flecainide, lidocaine) but reduce the effect of others (e.g., ajmaline, ranolazine).[7][8]
-
FAQ 2: My data shows a large tonic block, which is masking the use-dependent effect. How can I minimize this?
Troubleshooting Guide:
-
High Compound Concentration: A high concentration of your blocker can lead to significant binding to the resting state of the channel, resulting in a prominent tonic block.
-
Recommendation: Perform a dose-response curve to identify a concentration that provides a measurable block without saturating the resting state. This will allow for a clearer window to observe the incremental block with repetitive stimulation.
-
-
Holding Potential: A more depolarized holding potential can increase the proportion of channels in the inactivated state, which may have a higher affinity for your compound, leading to increased tonic block.
-
Recommendation: As mentioned previously, use a sufficiently hyperpolarized holding potential (e.g., -120 mV) to minimize resting-state and inactivated-state block before initiating the pulse train.[4]
-
-
Distinguishing Tonic and Phasic Block: It is crucial to have a clear baseline measurement of tonic block before assessing use-dependent (phasic) block.
-
Recommendation: Measure tonic block using a very low-frequency stimulation protocol (e.g., one pulse every 30 seconds) before applying a high-frequency pulse train to measure use-dependent block.[4] The difference between the block observed at low and high frequencies represents the use-dependent component.
-
FAQ 3: I am observing significant variability in my results between experiments. What are the potential sources of this variability?
Troubleshooting Guide:
-
Inadequate Voltage Clamp Quality: Poor voltage clamp control is a major source of error in electrophysiology experiments, especially when studying fast-activating currents like the sodium current.[10][11]
-
Recommendation: Monitor and compensate for series resistance. A high series resistance can lead to voltage errors, which will affect the true membrane potential and alter channel gating and drug binding. Ensure that your series resistance compensation is set appropriately (typically >85%).[12] Be cautious of overcompensation, which can introduce artifacts.[11]
-
-
Cell Health and Expression Levels: The health of the cells and the level of channel expression can impact the quality of the recordings and the observed drug effects.
-
Recommendation: Use healthy, robustly expressing cells. Monitor cell morphology and membrane integrity. Very large currents due to high expression can exacerbate voltage clamp errors.
-
-
pH of Solutions: The charge state of many local anesthetic-like drugs is pH-dependent, which can significantly alter their ability to access the binding site and their potency.[13][14]
-
Recommendation: Strictly control the pH of both your intracellular and extracellular solutions. Be aware that the pKa of your compound will determine its sensitivity to pH changes.[14]
-
-
Electrode Drift: Drifting of the electrode can alter the seal resistance and the recorded currents over time.
-
Recommendation: Allow for a stable recording baseline to be established before applying your compound and experimental protocol. Automated systems with real-time drift compensation can be beneficial.[15]
-
FAQ 4: How do I correctly interpret the shifts in the voltage-dependence of inactivation caused by my compound?
Troubleshooting Guide:
-
Understanding the Modulated Receptor Hypothesis: According to the Modulated Receptor Hypothesis, use-dependent blockers have a higher affinity for the inactivated state of the sodium channel.[3] This binding stabilizes the inactivated state, leading to a hyperpolarizing shift in the steady-state inactivation curve.
-
Interpretation: A hyperpolarizing shift indicates that the channel is more likely to be in the inactivated, drug-bound state at more negative potentials. This is a hallmark of many use-dependent sodium channel blockers.[5]
-
-
Experimental Protocol for Inactivation Curves: The accuracy of your inactivation curve is dependent on the protocol used.
-
Recommendation: To construct a steady-state inactivation (availability) curve, use a series of conditioning pre-pulses of varying voltages, followed by a test pulse to a constant voltage to measure the fraction of available channels. Ensure the pre-pulse duration is long enough for the channels to reach steady-state inactivation at each voltage.
-
-
Distinguishing State-Dependent Binding: The shift in the inactivation curve provides a quantitative measure of the drug's affinity for the inactivated state relative to the resting state.
-
Interpretation: A larger hyperpolarizing shift suggests a higher affinity for the inactivated state and is often correlated with more pronounced use-dependence.
-
Experimental Protocols
Protocol 1: Assessing Tonic and Use-Dependent Block
-
Cell Preparation: Prepare cells expressing the sodium channel of interest for whole-cell patch-clamp recording.
-
Solutions: Use standard intracellular and extracellular solutions with controlled pH (e.g., 7.3-7.4).[4][12]
-
Initial Recording: Establish a stable whole-cell recording. Hold the cell at a hyperpolarized potential of -120 mV.[4]
-
Tonic Block Measurement:
-
Apply a series of 10 ms test pulses to -10 mV at a low frequency (e.g., 0.033 Hz or one pulse every 30 seconds) to establish a baseline current.[4]
-
Perfuse the cell with the desired concentration of the blocker and continue the low-frequency stimulation until a steady-state (tonic) block is achieved.
-
-
Use-Dependent Block Measurement:
-
Data Analysis:
-
Normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
Plot the normalized current against the pulse number or time to visualize the development of use-dependent block.
-
The extent of use-dependent block can be quantified as the additional block that develops during the high-frequency train compared to the initial tonic block.
-
Protocol 2: Determining the Voltage-Dependence of Inactivation
-
Cell and Solution Preparation: As described in Protocol 1.
-
Pulse Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a series of 500 ms conditioning pre-pulses to a range of voltages (e.g., from -140 mV to -20 mV in 10 mV increments).
-
Immediately following each pre-pulse, apply a constant test pulse (e.g., to -10 mV) to measure the fraction of channels that are not inactivated (i.e., are available to open).
-
-
Data Acquisition: Record the peak current during the test pulse for each conditioning pre-pulse voltage.
-
Data Analysis:
-
Normalize the peak test pulse currents to the maximum current obtained (typically after the most hyperpolarized pre-pulse).
-
Plot the normalized current as a function of the pre-pulse voltage.
-
Fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2) and the slope factor (k).
-
-
Drug Effect: Repeat the protocol in the presence of the sodium channel blocker to determine the shift in the V1/2 of inactivation.
Data Presentation
Table 1: Comparison of Tonic and Use-Dependent Block for Selected Sodium Channel Blockers
| Compound | Tonic Block (IC50, µM) | Use-Dependent Block (IC50, µM at 30 Hz) | Fold Increase in Potency with Use | Reference |
| Lidocaine | ~1000 | ~100 | ~10 | [5] |
| U-50,488H | ~240 | ~55 | ~4.4 | [5] |
| Ranolazine | High µM range | 16 | - | [16] |
| GS967 | High µM range | 0.07 | - | [16] |
Table 2: Temperature-Dependent Effects on Peak INa Inhibition
| Compound (Concentration) | Inhibition at 36°C | Inhibition at 40°C | P-value | Reference |
| Flecainide (10 µM) | 16.9 ± 8.2% | 64.3 ± 12.0% | <0.05 | [7] |
| Lidocaine (100 µM) | 18.5 ± 11.8% | 65.0 ± 10.6% | <0.05 | [7] |
| Ajmaline (30 µM) | 72.3 ± 7.9% | 39.2 ± 10.9% | <0.05 | [7] |
| Ranolazine (10 µM) | 37.1 ± 4.8% | 7.0 ± 7.9% | <0.05 | [7] |
Visualizations
References
- 1. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperthermia Influences the Effects of Sodium Channel Blocking Drugs in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperthermia Influences the Effects of Sodium Channel Blocking Drugs in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cold and warmth intensify pain-linked sodium channel gating effects and persistent currents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. State- and Use-Dependent Block of Muscle Nav1.4 and Neuronal Nav1.7 Voltage-Gated Na+ Channel Isoforms by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Different pH-sensitivity patterns of 30 sodium channel inhibitors suggest chemically different pools along the access pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use-Dependent Block of Human Cardiac Sodium Channels by GS967 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Crobenetine and Other Novel Sodium Channel Blockers
In the landscape of pain therapeutics and neuronal disorder treatments, voltage-gated sodium channels (Navs) remain a critical target. The development of novel sodium channel blockers with improved selectivity and state-dependency is a key focus for researchers seeking more effective and safer treatment options. This guide provides a detailed comparison of Crobenetine (BIII 890 CL), a highly use-dependent sodium channel blocker, with other notable sodium channel modulators, including the clinically established Mexiletine and the recently approved novel blocker, Suzetrigine (VX-548). This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Mechanism of Action and Selectivity Profile
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. This family of ion channels includes nine subtypes (Nav1.1-Nav1.9), each with distinct tissue distribution and biophysical properties. The therapeutic efficacy and side-effect profile of sodium channel blockers are largely determined by their selectivity for different Nav subtypes and their affinity for specific channel states (resting, open, or inactivated).
This compound (BIII 890 CL) is a benzomorphan derivative that acts as a potent and highly use-dependent sodium channel blocker. It exhibits a strong preference for the inactivated state of the channel, making it particularly effective at targeting rapidly firing neurons, a hallmark of pathological conditions like epilepsy and neuropathic pain.[1] this compound shows high affinity for the neurotoxin receptor site 2 on the sodium channel and has been identified as a potent blocker of the Nav1.2 subtype.[1][2][3]
Mexiletine is a class Ib antiarrhythmic agent that is also used in the management of neuropathic pain. It is a non-selective sodium channel blocker, meaning it does not show significant preference for a particular Nav subtype.[4] Like this compound, it exhibits state-dependent binding, with a higher affinity for the open and inactivated states of the channel.[4]
Suzetrigine (VX-548) represents a new class of highly selective sodium channel inhibitors. It is a potent blocker of the Nav1.8 subtype, which is predominantly expressed in peripheral sensory neurons and plays a crucial role in nociception.[5][6][7][8] Suzetrigine demonstrates remarkable selectivity for Nav1.8 over all other Nav subtypes, which is thought to contribute to its favorable safety profile, particularly the lack of central nervous system (CNS) side effects.[7][9]
Signaling Pathway of Sodium Channel Blockade in Nociception
Comparative Efficacy and Potency
The efficacy and potency of sodium channel blockers can be compared using both in vitro and in vivo experimental data. In vitro assays, such as patch-clamp electrophysiology, provide quantitative measures of a compound's affinity for specific ion channels (e.g., IC50 values). In vivo studies, often employing animal models of disease, assess the overall therapeutic effect of the compound.
In Vitro Potency and Selectivity
| Compound | Target Nav Subtype | IC50 (Inactivated State) | Selectivity Profile |
| This compound | Nav1.2[1][2][3] | 77 nM[1][2] | Highly use-dependent; selectivity for other Nav subtypes not fully characterized. |
| Mexiletine | Non-selective | Not specified for a single subtype; IC50 varies with experimental conditions. | Broad activity across Nav subtypes. |
| Suzetrigine | Nav1.8[5][6][7][8] | 0.7 nM[5] | >31,000-fold selectivity over other Nav subtypes (Nav1.1-1.7, 1.9).[5][7][9] |
Note: IC50 values can vary depending on the experimental conditions, such as the holding potential and stimulation frequency.
In Vivo Efficacy in a Model of Inflammatory Pain
A study comparing this compound and Mexiletine in a rat model of complete Freund's adjuvant (CFA)-induced mono-arthritis demonstrated that both compounds produced a dose-dependent reversal of mechanical joint hyperalgesia and impaired mobility.[10][11]
| Compound | ID50 (reversal of hyperalgesia) |
| This compound | 15.5 ± 1.1 mg/kg/day[10] |
| Mexiletine | 18.1 ± 1.2 mg/kg/day[10] |
These results suggest that in this model of inflammatory pain, this compound has a slightly higher potency than Mexiletine.[10][11]
Pharmacokinetic Properties
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical utility.
| Property | This compound | Mexiletine | Suzetrigine |
| Plasma Protein Binding | Not specified | 50-60%[12] | 99%[13] |
| Volume of Distribution | Not specified | 5-7 L/kg[12] | 495 L[13] |
| Elimination Half-life | Not specified | 10-12 hours[14] | 23.6 hours[13] |
| Metabolism | Not specified | Primarily hepatic (CYP2D6 and CYP1A2)[12][15] | CYP3A[13] |
| CNS Penetration | Yes | Yes[16] | Not expressed in the CNS[7][9] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for Nav Current Recording
This protocol is a generalized procedure for recording voltage-gated sodium currents from cultured cells expressing specific Nav subtypes.
Objective: To measure the inhibitory effect of a test compound on a specific Nav channel subtype.
Materials:
-
Cell line stably expressing the target Nav channel subtype (e.g., HEK293 cells)
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH)
-
Patch pipettes (borosilicate glass, 2-4 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
-
Test compound (e.g., this compound, Mexiletine, Suzetrigine) dissolved in an appropriate vehicle
Procedure:
-
Culture cells expressing the target Nav subtype on glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes and fill with the internal solution.
-
Approach a single cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where most sodium channels are in the resting state (e.g., -100 mV).
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
To assess the effect on the inactivated state, a pre-pulse to a depolarizing potential is applied to inactivate the channels before the test pulse.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Repeat the voltage-clamp protocol to measure the sodium currents in the presence of the compound.
-
Analyze the data to determine the concentration-response curve and calculate the IC50 value.
Freund's Adjuvant-Induced Arthritis Model in Rats
This protocol describes a common method for inducing an inflammatory pain state in rodents to evaluate the efficacy of analgesic compounds.
Objective: To assess the anti-hyperalgesic and anti-nociceptive effects of a test compound in a model of chronic inflammatory pain.
Materials:
-
Male Wistar rats (180-220 g)
-
Complete Freund's Adjuvant (CFA)
-
Syringes and needles
-
Apparatus for assessing mechanical hyperalgesia (e.g., von Frey filaments)
-
Apparatus for assessing mobility or spontaneous pain behaviors
-
Test compound (e.g., this compound, Mexiletine) and vehicle
Procedure:
-
Acclimatize rats to the experimental environment and handling for several days.
-
Induce mono-arthritis by injecting a small volume (e.g., 50 µL) of CFA into the plantar surface of one hind paw or directly into the ankle joint.
-
Monitor the development of inflammation (e.g., paw edema) and pain-related behaviors over several days.
-
Administer the test compound or vehicle via the desired route (e.g., subcutaneous, oral) at specified time points after CFA injection.
-
Assess mechanical hyperalgesia by measuring the paw withdrawal threshold to von Frey filaments applied to the inflamed paw.
-
Evaluate spontaneous pain by observing and scoring behaviors such as guarding, licking, or changes in gait and mobility.
-
Collect data at multiple time points to determine the onset and duration of the analgesic effect.
-
Analyze the data to compare the effects of the test compound with the vehicle control group and calculate the dose required to produce a 50% reduction in pain behavior (ID50).
Conclusion
This compound is a potent, use-dependent sodium channel blocker with a preference for the Nav1.2 subtype and the inactivated state of the channel. In a preclinical model of inflammatory pain, it demonstrates slightly greater potency than the non-selective blocker Mexiletine. The development of highly selective sodium channel blockers, such as the Nav1.8 inhibitor Suzetrigine, represents a significant advancement in the field. The exquisite selectivity of Suzetrigine for a peripherally expressed sodium channel subtype offers the potential for potent analgesia with a reduced risk of CNS-related side effects. Further research, including comprehensive selectivity profiling of this compound across all Nav subtypes and head-to-head comparisons with other novel blockers in various disease models, will be crucial to fully elucidate its therapeutic potential.
References
- 1. Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. researchgate.net [researchgate.net]
- 5. VX-548 (Suzetrigine) | NaV1.8 inhibitor | Probechem Biochemicals [probechem.com]
- 6. pshp.org [pshp.org]
- 7. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpainacademy.com [asianpainacademy.com]
- 9. researchgate.net [researchgate.net]
- 10. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. What information is available about the use of suzetrigine, an oral sodium channel blocker, for moderate to severe acute pain in adults? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 14. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Correlation between electrophysiological effects of mexiletine and ischemic protection in central nervous system white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Crobenetine and Lidocaine for Researchers
In the landscape of sodium channel modulators, both Crobenetine and Lidocaine have garnered significant interest for their therapeutic potential. While Lidocaine is a well-established Class Ib antiarrhythmic and local anesthetic, this compound is a newer investigational compound. This guide provides a detailed head-to-head comparison for researchers, scientists, and drug development professionals, focusing on their mechanism of action, electrophysiological effects, and efficacy, supported by available experimental data.
Mechanism of Action: A Tale of Two Blockers
Both this compound and Lidocaine exert their effects by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. However, their specific interactions with the sodium channel subtypes and states differ, leading to distinct pharmacological profiles.
Lidocaine, as a Class Ib antiarrhythmic, exhibits rapid association and dissociation kinetics with the sodium channel.[1] It primarily targets sodium channels in the open and inactivated states, which are more prevalent in rapidly firing or depolarized tissues, such as in cases of ischemia.[1][2] This "use-dependent" and "state-dependent" blockade allows Lidocaine to selectively suppress abnormal electrical activity while having minimal effect on normal cardiac rhythm.[1]
This compound is also a use-dependent sodium channel blocker, but it demonstrates a high degree of selectivity for the inactivated state of the Nav1.2 sodium channel subtype.[3] This preferential binding to the inactive state suggests that this compound may be particularly effective in conditions where there is a sustained depolarization of the cell membrane, leading to an accumulation of inactivated sodium channels.[3]
Quantitative Comparison of Potency
| Parameter | This compound | Lidocaine | Experimental Model |
| IC50 (Nav1.2 Inactivated State) | 77 nM[3] | Not available | Patch Clamp[3] |
| IC50 (Nav1.2 Resting State) | 18 µM[3] | Not available | Patch Clamp[3] |
| ID50 (Analgesia) | 15.5 ± 1.1 mg/kg/day[4][5] | 18.1 ± 1.2 mg/kg/day (as Mexiletine)[4][5] | Mono-arthritic rat model[4][5] |
Electrophysiological Effects: Impact on the Action Potential
The blockade of sodium channels by this compound and Lidocaine leads to distinct alterations in the cardiac action potential.
Lidocaine:
-
Phase 0 Depolarization: Lidocaine slightly decreases the maximum rate of depolarization (Vmax) in depolarized or rapidly firing cells but has minimal effect on normal tissue at therapeutic concentrations.[1]
-
Action Potential Duration (APD): A hallmark of Class Ib agents, Lidocaine shortens the APD and the effective refractory period (ERP) in ventricular and Purkinje fibers.[1][2]
-
Automaticity: Lidocaine suppresses automaticity in pacemaker cells by decreasing the slope of phase 4 depolarization.[2]
This compound:
-
Specific data on the effects of this compound on the cardiac action potential are limited in publicly available literature. However, as a potent and selective blocker of the late sodium current, it is expected to shorten the action potential duration, similar to other late INa inhibitors.[6]
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize sodium channel blockers like this compound and Lidocaine.
Patch-Clamp Electrophysiology for IC50 Determination
This technique is used to measure the inhibitory effect of a compound on specific ion channels.
Caption: Workflow for IC50 determination using patch-clamp.
Methodology:
-
Cell Preparation: Cells expressing the target sodium channel (e.g., Nav1.2) are cultured and then isolated for recording.
-
Electrophysiological Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential (voltage clamp).
-
Data Acquisition: Specific voltage protocols are applied to elicit sodium currents in the absence and presence of varying concentrations of the test compound (this compound or Lidocaine).
-
Data Analysis: The peak sodium current at each concentration is measured and plotted to generate a concentration-response curve, from which the IC50 value is calculated.
In Vivo Model of Inflammatory Pain for Analgesic Efficacy
Animal models are crucial for assessing the therapeutic effects of compounds in a physiological context.
Caption: Workflow for assessing analgesic efficacy in a rat model.
Methodology:
-
Induction of Arthritis: Inflammation and hyperalgesia are induced in the ankle joint of rats by injecting Complete Freund's Adjuvant.
-
Drug Administration: Animals are treated with different doses of the test compound (e.g., this compound) or a vehicle control over a specified period.
-
Behavioral Assessment: Nociceptive behaviors, such as mechanical joint hyperalgesia and impaired mobility, are measured at various time points.
-
Data Analysis: Dose-response curves are constructed to determine the dose required to produce a 50% reduction in the pain response (ID50).
Signaling Pathway: Sodium Channel Blockade
The fundamental mechanism of action for both this compound and Lidocaine involves the physical obstruction of the sodium channel pore, preventing the influx of sodium ions that is necessary for depolarization.
Caption: Mechanism of sodium channel blockade by this compound and Lidocaine.
References
- 1. Antiarrhythmic drugs: Lidocaine | Pharmacology Mentor [pharmacologymentor.com]
- 2. Lidocaine as an anti‐arrhythmic drug: Are there any indications left? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opnme.com [opnme.com]
- 4. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic effects of the highly selective late sodium channel current blocker GS-458967 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of Crobenetine: A Preclinical Comparative Analysis
A deep dive into the preclinical data of Crobenetine, a novel sodium channel blocker, showcases its potential therapeutic window, particularly in the context of pain management. This guide provides a comparative analysis of this compound against established analgesics, the sodium channel blocker Mexiletine, and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, supported by experimental data and detailed methodologies.
Researchers in drug development now have access to a comprehensive overview of this compound's preclinical profile, facilitating an objective evaluation of its potential as a therapeutic agent. This comparison guide synthesizes available data on efficacy and safety, offering a clear perspective on its standing relative to current treatment alternatives.
Performance Comparison in Preclinical Models
To provide a clear and concise overview, the following table summarizes the key quantitative data for this compound and its comparators, Mexiletine and Meloxicam, from preclinical studies in rat models. This data is essential for researchers to assess the relative therapeutic index of these compounds.
| Compound | Therapeutic Target | Efficacy (ID50) in Mono-arthritic Rat Model (mg/kg) | Acute Oral Toxicity (LD50) in Rats (mg/kg) | Therapeutic Window (Calculated as LD50/ID50) |
| This compound | Voltage-gated sodium channel Nav1.2 | 15.5 | Data not available | Not calculable |
| Mexiletine | Voltage-gated sodium channels | 18.1 | 330 | ~18.2 |
| Meloxicam | Cyclooxygenase-2 (COX-2) | Not directly comparable (different mechanism) | 83.5 - 98.4 | Not applicable |
Note: The therapeutic window for this compound cannot be calculated due to the absence of publicly available LD50 data. The therapeutic window for Meloxicam is not applicable in this direct comparison due to its different mechanism of action and efficacy endpoint.
In-Depth Look at Experimental Protocols
The validation of a therapeutic window relies on robust experimental designs. The following sections detail the methodologies employed in the preclinical assessment of these analgesics.
Determining Analgesic Efficacy in a Mono-arthritic Rat Model
The analgesic and anti-hyperalgesic effects of this compound and Mexiletine were evaluated in a widely used preclinical model of inflammatory pain.
Experimental Workflow for Efficacy Testing
This model involves the induction of mono-arthritis in rats through an injection of Complete Freund's Adjuvant (CFA) into the ankle joint, which leads to inflammation and pain-related behaviors. The efficacy of the test compounds is then assessed by measuring the reversal of hyperalgesia (increased sensitivity to pain) and improvements in mobility.
Acute Toxicity Testing for Therapeutic Window Determination
The therapeutic window is a critical measure of a drug's safety, representing the range between the effective dose and the toxic dose. A key parameter in this assessment is the median lethal dose (LD50).
General Protocol for Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)
This method involves administering a single oral dose of the compound to rats and observing them for a defined period, typically 14 days, for signs of toxicity and mortality. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This process allows for the determination of the LD50 with a reduced number of animals.
Mechanism of Action: this compound's Selective Action on Nav1.2
This compound's therapeutic effect is attributed to its specific mechanism of action as a use-dependent blocker of the voltage-gated sodium channel Nav1.2. These channels are crucial for the initiation and propagation of action potentials in neurons. In pathological conditions such as chronic pain, neurons can become hyperexcitable, leading to spontaneous and exaggerated pain signals.
Signaling Pathway of Neuronal Excitation and this compound's Point of Intervention
Safety Operating Guide
Essential Guide to Crobenetine: Safe Handling and Disposal
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Crobenetine (also known as BIII 890CL). As a selective NaV1.2 sodium channel blocker, proper handling and disposal of this compound are paramount to ensure laboratory safety and environmental protection.[1][2] This guide offers procedural, step-by-step guidance to address operational questions regarding its use and disposal.
Quantitative Data Summary
The following table summarizes key quantitative data derived from preclinical in vivo studies of this compound. This information is essential for understanding its potency and pharmacokinetic profile.
| Parameter | Value | Species | Administration Route | Source |
| IC₅₀ (Inactivated State) | 77 nM | In vitro | - | [2][3] |
| IC₅₀ (Resting State) | 18 µM | In vitro | - | [3] |
| ID₅₀ (Max. Electroshock Model) | 6.1 mg/kg | Mouse | - | [2][3] |
| Effective Dose (Analgesia) | 3 - 30 mg/kg/day | Rat | Subcutaneous | [4][5] |
| Molecular Formula | C₂₅H₃₃NO₂ | - | - | [1][6] |
| Molecular Weight | 379.54 g/mol | - | - | [6] |
Experimental Protocols
A detailed methodology for a key in vivo experiment investigating the analgesic activity of this compound is provided below.
Objective: To evaluate the dose-dependent analgesic and anti-hyperalgesic effects of this compound in a rat model of inflammatory pain.
Materials:
-
This compound (BIII 890CL)
-
Vehicle (5% xylitol solution)
-
Complete Freund's Adjuvant (CFA)
-
Adult female Wistar rats (185-270 g)
-
Meloxicam (positive control)
-
Mineral oil (CFA vehicle control)
Procedure:
-
Animal Housing: House rats in groups of six per cage for at least two weeks prior to the experiment.
-
Induction of Monoarthritis: Induce monoarthritis by injecting 0.05 ml of CFA into the right ankle joint under brief halothane anesthesia.[4]
-
Drug Administration:
-
Administer this compound subcutaneously at doses of 3, 10, or 30 mg/kg/day for five consecutive days, starting on the day of arthritis induction.[4]
-
Administer the vehicle (5% xylitol solution) to the control group following the same schedule.[4]
-
Administer meloxicam (4 mg/kg, i.p.) to the positive control group.
-
-
Behavioral Testing:
-
Perform behavioral tests immediately before arthritis induction and on days 2, 4, and 5, 15 minutes after drug administration.[4]
-
Assess joint hyperalgesia, hind limb posture, and mobility.
-
-
Post-mortem Analysis: At the end of the study, assess joint stiffness and edema.
Signaling Pathway: Mechanism of Action
This compound is a use-dependent and voltage-dependent sodium channel blocker with high selectivity for the Nav1.2 channel.[2][3] It preferentially binds to the inactivated state of the channel, thereby inhibiting the rapid influx of sodium ions that underlies the rising phase of an action potential. This mechanism is particularly effective in blocking nerve impulses in highly activated neurons, which is relevant in conditions like chronic pain and epilepsy.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. opnme.com [opnme.com]
- 4. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic activity of a novel use-dependent sodium channel blocker, this compound, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
